Potassium 1H-pyrazole-4-trifluoroborate
Description
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Properties
IUPAC Name |
potassium;trifluoro(1H-pyrazol-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWKPYJRTNMJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CNN=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of Potassium 1H-pyrazole-4-trifluoroborate from ynone trifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and reliable synthetic route to Potassium 1H-pyrazole-4-trifluoroborate, a valuable building block in medicinal chemistry and materials science. While the direct synthesis from ynone trifluoroborates presents significant regioselectivity challenges, this document outlines a well-established, three-step alternative pathway commencing with the halogenation of pyrazole, followed by a palladium-catalyzed borylation, and culminating in the conversion to the target trifluoroborate salt. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to ensure reproducibility and facilitate its application in research and development.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to introduce the pyrazole-4-yl moiety into various molecular scaffolds. The trifluoroborate group offers enhanced stability compared to the corresponding boronic acid, rendering it an attractive and easily handleable solid. While the synthesis of pyrazole trifluoroborates from ynone trifluoroborates has been explored, the reaction of hydrazines with unsymmetrical ynones often leads to the formation of regioisomeric mixtures, with a strong preference for the pyrazole-5-trifluoroborate isomer. This lack of regiocontrol makes the direct synthesis of the 4-substituted isomer from ynone trifluoroborates a challenging and often low-yielding process.
This guide, therefore, focuses on a more practical and regioselective approach: a multi-step synthesis starting from readily available 1H-pyrazole. This method provides unambiguous access to the desired 4-substituted product.
Recommended Synthetic Pathway
The recommended synthesis of this compound is a three-step process, as illustrated below. This pathway ensures high regioselectivity and provides good overall yields.
Caption: Recommended three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Iodo-1H-pyrazole
The first step involves the regioselective iodination of 1H-pyrazole at the C4 position. Several methods have been reported for this transformation. A reliable and straightforward procedure utilizes iodine and an oxidizing agent.
Experimental Protocol:
To a suspension of 1H-pyrazole (1.0 mmol) in water (5 mL), add iodine (I₂) (0.5 mmol) and 30% hydrogen peroxide (H₂O₂) (0.6 mmol). The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-iodo-1H-pyrazole.[1]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1H-Pyrazole | 68.08 | 1.0 | - |
| Iodine (I₂) | 253.81 | 0.5 | - |
| Hydrogen Peroxide (30%) | 34.01 | 0.6 | - |
| 4-Iodo-1H-pyrazole | 193.98 | - | 70-85 |
Step 2: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester
The second step is a palladium-catalyzed borylation of 4-iodo-1H-pyrazole. To prevent side reactions at the pyrazole nitrogen, it is often advantageous to use an N-protected starting material, such as 1-Boc-4-iodopyrazole. The Boc protecting group can be readily removed in the final step or during the conversion to the trifluoroborate.
Experimental Protocol:
A mixture of 1-Boc-4-iodopyrazole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol) in a suitable solvent such as dioxane or THF is degassed. To this mixture, a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂; 0.03 mmol), is added. The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford 1-Boc-1H-pyrazole-4-boronic acid pinacol ester.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1-Boc-4-iodopyrazole | 322.08 | 1.0 | - |
| Bis(pinacolato)diboron | 253.94 | 1.1 | - |
| Potassium Acetate | 98.14 | 1.5 | - |
| Pd(dppf)Cl₂ | 731.70 | 0.03 | - |
| 1-Boc-1H-pyrazole-4-boronic acid pinacol ester | 322.20 | - | 75-90 |
Step 3: Synthesis of this compound
The final step involves the conversion of the boronic acid pinacol ester to the potassium trifluoroborate salt. This reaction also facilitates the deprotection of the N-Boc group.
Experimental Protocol:
To a solution of 1-Boc-1H-pyrazole-4-boronic acid pinacol ester (1.0 mmol) in methanol, an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 mmol in water) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The resulting solid is triturated with a suitable solvent like acetone or acetonitrile, filtered, and dried under vacuum to yield this compound as a stable solid.[2]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1-Boc-1H-pyrazole-4-boronic acid pinacol ester | 322.20 | 1.0 | - |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 4.0 | - |
| This compound | 173.97 | - | >90 |
Reaction Workflows and Mechanisms
Overall Synthetic Workflow
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Detailed workflow for the three-step synthesis.
Discussion on the Direct Synthesis from Ynone Trifluoroborates
The reaction of a ynone trifluoroborate with hydrazine can theoretically lead to two regioisomeric pyrazole trifluoroborates. The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on the ynone.
Caption: Regioselectivity in the reaction of ynone trifluoroborates with hydrazine.
The nucleophilic attack of the hydrazine can occur at either of the two carbons of the alkyne. Electronic and steric factors of the substituents on the ynone heavily influence this addition, often leading to a preferential formation of the 5-substituted pyrazole. Achieving high selectivity for the 4-substituted isomer is generally difficult and not a widely reported synthetic strategy.
Conclusion
This technical guide has outlined a reliable and regioselective three-step synthesis for this compound. While the direct synthesis from ynone trifluoroborates is conceptually appealing, the alternative pathway via a 4-halopyrazole intermediate offers superior control over the product's regiochemistry and provides consistently good yields. The detailed experimental protocols and quantitative data presented herein are intended to provide researchers, scientists, and drug development professionals with a practical and reproducible method for accessing this valuable synthetic building block.
References
Characterization of Potassium 1H-pyrazole-4-trifluoroborate using NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of Potassium 1H-pyrazole-4-trifluoroborate. This document outlines detailed experimental protocols and presents anticipated NMR data based on the analysis of analogous compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this and similar organotrifluoroborate compounds.
Introduction
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions, owing to its stability and reactivity.[1] As with any synthetic compound, unambiguous characterization is crucial to ensure purity and confirm its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such molecules in solution. This guide details the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral characteristics of this compound.
Molecular Structure
The structure of this compound consists of a pyrazole ring substituted at the 4-position with a trifluoroborate group, and a potassium counterion.
Caption: Molecular structure of this compound.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | ~7.5 - 8.0 | s | - |
| NH | ~12.0 - 13.0 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-3, C-5 | ~130 - 135 | d | - |
| C-4 | ~100 - 110 (broad) | - | - |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -BF₃ | ~ -135 to -145 | q | ¹J(¹⁹F, ¹¹B) ≈ 40-50 |
Table 4: Predicted ¹¹B NMR Data
| Boron | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -BF₃ | ~ 2.0 - 4.0 | q | ¹J(¹¹B, ¹⁹F) ≈ 40-50 |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR spectra for potassium organotrifluoroborates, adapted from established literature procedures.[1]
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a multi-nuclear NMR spectrometer, for instance, a 300 MHz or higher field instrument.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz
-
Solvent: DMSO-d₆
-
Internal Reference: Residual DMSO peak at 2.50 ppm.[1]
-
Pulse Angle: 45°
-
Acquisition Time: 3.6 s
-
Repetitions: 16
-
Spectral Width: 15 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75 MHz
-
Solvent: DMSO-d₆
-
Internal Reference: Central peak of DMSO-d₆ at 39.5 ppm.[1]
-
Pulse Angle: 90°
-
Delay: 2.3 s
-
Acquisition Time: 1.7 s
-
Repetitions: 1024
-
Spectral Width: 250 ppm
¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: 282 MHz
-
Solvent: DMSO-d₆
-
External Reference: CF₃CO₂H (0.0 ppm).[1]
-
Pulse Angle: 45°
-
Delay: 1.0 s
-
Acquisition Time: 0.3 s
-
Repetitions: 80
-
Line Broadening: 0.3 Hz
-
Spectral Width: 177 ppm
¹¹B NMR Spectroscopy:
-
Spectrometer Frequency: 96 MHz
-
Solvent: DMSO-d₆
-
External Reference: BF₃·Et₂O (0.0 ppm).[1]
-
Pulse Sequence: A modified pulse sequence, such as the S2PUL sequence on Varian instruments, is recommended for better resolution.[1] This typically involves a 90° pulse, a delay, and a 180° pulse before acquisition.
-
Delay: 0.5 s
-
Acquisition Time: 1.0 s
-
Repetitions: 128
-
Spectral Width: 171 ppm
-
Line Broadening: 5 Hz
Experimental Workflow
The logical flow for the complete NMR characterization of this compound is depicted below.
References
X-ray Crystallography of Pyrazole Trifluoroborate Salts: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyrazole trifluoroborate salts are a class of organoboron compounds that have garnered significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2][3] The trifluoroborate group, a stable and versatile surrogate for boronic acids, enhances the utility of these molecules in synthetic chemistry, particularly in cross-coupling reactions for the construction of complex molecular architectures.[1][4] Understanding the three-dimensional structure of these salts at the atomic level through X-ray crystallography is crucial for rational drug design, enabling the optimization of drug-target interactions and the prediction of physicochemical properties.
Synthesis of Pyrazole Trifluoroborate Salts
The synthesis of pyrazole trifluoroborate salts is typically achieved through a multi-step process, beginning with the formation of a pyrazole ring, followed by the introduction of the trifluoroborate functionality.
General Synthetic Pathway
A common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole ring, a classic method known as the Knorr pyrazole synthesis.[5] Subsequent functionalization can lead to a precursor suitable for borylation. More direct methods involve the use of ynone trifluoroborates, which react with hydrazines to directly yield pyrazole-5-trifluoroborates.[6]
Below is a generalized workflow for the synthesis of potassium pyrazole trifluoroborate salts.
Detailed Experimental Protocol: Synthesis of Potassium Pyrazole-5-trifluoroborates
This protocol is adapted from the literature for the synthesis of pyrazole-5-trifluoroborates from ynone trifluoroborates.[6]
-
Reaction Setup: To a solution of the ynone trifluoroborate (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask, add the desired hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile, or acetone/diethyl ether) to yield the pure potassium pyrazole trifluoroborate salt.[7]
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. The data obtained provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-activity relationships of pyrazole trifluoroborate salts in the context of drug design.
Experimental Workflow for X-ray Crystallography
The process of determining the crystal structure of a pyrazole trifluoroborate salt can be broken down into several key stages, from crystal growth to structure refinement and validation.
Detailed Experimental Protocols
1. Crystallization:
The growth of high-quality single crystals is often the most challenging step. For organotrifluoroborate salts, recrystallization from polar solvents is a common method.[7]
-
Protocol:
-
Dissolve the purified pyrazole trifluoroborate salt in a minimum amount of a suitable solvent (e.g., hot acetonitrile, methanol, or an acetone/water mixture).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.
-
Alternatively, employ slow evaporation by leaving the solution in a loosely covered vial, or vapor diffusion by placing the vial of the sample solution in a sealed container with a more volatile anti-solvent.
-
2. Data Collection:
-
Protocol:
-
Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and potential crystal degradation.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
3. Structure Solution and Refinement:
-
Protocol:
-
The collected diffraction data is processed to correct for experimental factors and to extract the intensities of the reflections.
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to check for consistency and quality. The results are typically reported in a Crystallographic Information File (CIF).
-
Expected Structural Features and Data Presentation
While specific crystallographic data for simple pyrazole trifluoroborate salts are not prevalent in the public domain, we can anticipate the key structural parameters based on related compounds. The following tables summarize typical bond lengths and angles for the pyrazole ring and the trifluoroborate anion, which can serve as a reference for newly determined structures.
Table 1: Typical Bond Lengths and Angles for the Pyrazole Ring
| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |
| N1-N2 | 1.33 - 1.37 | C5-N1-N2 | 111 - 114 |
| N1-C5 | 1.33 - 1.36 | N1-N2-C3 | 104 - 107 |
| N2-C3 | 1.32 - 1.35 | N2-C3-C4 | 110 - 112 |
| C3-C4 | 1.38 - 1.42 | C3-C4-C5 | 104 - 106 |
| C4-C5 | 1.36 - 1.40 | C4-C5-N1 | 106 - 109 |
Data compiled from crystallographic studies of various pyrazole derivatives.
Table 2: Typical Bond Lengths and Angles for the Trifluoroborate Anion
| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |
| B-C | 1.58 - 1.62 | F-B-F | 107 - 111 |
| B-F | 1.38 - 1.42 | F-B-C | 108 - 111 |
Data compiled from crystallographic studies of various organotrifluoroborate salts.
Table 3: Hypothetical Crystallographic Data Presentation for a Pyrazole Trifluoroborate Salt
| Parameter | Example Value |
| Chemical Formula | C₃H₄BF₃N₂K |
| Formula Weight | 166.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 10.20 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 105.0 |
| γ (°) | 90 |
| Volume (ų) | 820.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.345 |
| R-factor (%) | < 5 |
This table presents a hypothetical example of how crystallographic data for a pyrazole trifluoroborate salt would be structured.
Conclusion and Future Outlook
The application of X-ray crystallography to pyrazole trifluoroborate salts is a critical step in advancing their use in drug discovery and development. While a comprehensive database of their crystal structures is yet to be established, the synthetic routes are well-defined, and the protocols for crystallographic analysis are robust and transferable from related classes of compounds. The generation of a public repository of such crystal structures would be of immense value to the scientific community, providing a foundation for more sophisticated molecular modeling, structure-based drug design, and the development of novel therapeutics. Researchers are encouraged to pursue the single-crystal X-ray diffraction of these important compounds and to deposit the resulting data in publicly accessible databases like the Cambridge Structural Database (CSD).
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Potassium 1H-pyrazole-4-trifluoroborate: A Comprehensive Technical Overview for Researchers
Introduction: Potassium 1H-pyrazole-4-trifluoroborate is a versatile heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. As a stable, crystalline solid, it serves as a valuable building block in various chemical syntheses, particularly in cross-coupling reactions to introduce the pyrazole moiety into larger molecules. This technical guide provides a detailed overview of its spectroscopic properties, a general synthesis protocol, and a workflow for its preparation, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white solid. It is generally soluble in polar organic solvents such as methanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1] The compound is known for its stability under air and moisture, making it a convenient reagent in various chemical transformations.[2]
| Property | Value | Reference |
| CAS Number | 1111732-81-0 | [3][4] |
| Molecular Formula | C3H3BF3KN2 | [3][4] |
| Molecular Weight | 173.97 g/mol | [4] |
| Purity | Typically >95% | [3][5] |
| Storage | Refrigerated, sealed in a dry environment | [3][4] |
Spectroscopic Data
While a complete, publicly available set of spectroscopic data for this compound is not readily found in the literature, data for analogous organotrifluoroborates and pyrazole compounds can provide valuable reference points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of organotrifluoroborates. The spectra are characterized by signals from ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei. For potassium organotrifluoroborates in general, the chemical shifts in the ¹⁹F NMR spectrum are typically observed in the range of -129 to -141 ppm.[6] The ¹¹B NMR spectrum often shows a quartet due to the coupling with the three fluorine atoms.[1][6]
Expected NMR Data for this compound (based on related compounds):
| Nucleus | Solvent | Expected Chemical Shift (δ) / ppm | Key Features |
| ¹H | DMSO-d₆ | ~7.5 - 8.5 (pyrazole CH), ~13.0 (pyrazole NH) | Signals corresponding to the pyrazole ring protons and the N-H proton. |
| ¹³C | DMSO-d₆ | ~110 - 140 (pyrazole C) | Resonances for the carbon atoms of the pyrazole ring. The carbon bearing the BF₃ group may show a broad signal.[1] |
| ¹⁹F | DMSO-d₆ | -135 to -145 | A characteristic quartet due to ¹⁹F-¹¹B coupling.[1] |
| ¹¹B | DMSO-d₆ | ~3 - 7 | A quartet resulting from the coupling with three fluorine atoms.[1] |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations of the pyrazole ring, as well as strong bands associated with the B-F bond of the trifluoroborate group. For 4-substituted pyrazoles, the N-H stretching frequency is typically observed in the range of 3100-3300 cm⁻¹.[7]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3300 | N-H stretching |
| ~3000 - 3100 | C-H stretching (aromatic) |
| ~1000 - 1100 | B-F stretching |
Mass Spectrometry (MS)
Mass spectrometry data would confirm the molecular weight of the anion [C₃H₃BF₃N₂]⁻.
Expected Mass Spectrometry Data:
| Technique | Expected m/z |
| ESI⁻ | ~137.03 |
Experimental Protocols: Synthesis of Potassium Aryl Trifluoroborates
A general and widely used method for the synthesis of potassium aryl trifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2]
General Procedure:
-
Dissolution: The aryl boronic acid (1.0 equivalent) is dissolved in methanol.
-
Cooling: The solution is cooled to 0-5 °C using an ice bath.
-
Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equivalents) is added portion-wise to the cooled boronic acid solution. This typically results in the formation of a thick white slurry.
-
Stirring: The reaction mixture is stirred for a short period (e.g., 20-30 minutes) while allowing it to warm to room temperature.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Azeotropic Removal of Water: Acetonitrile is added to the residue, and the solvent is again removed under reduced pressure. This step is repeated to ensure the removal of residual water.
-
Isolation: The resulting solid is typically washed with a non-polar solvent (e.g., diethyl ether) and dried under vacuum to yield the potassium aryl trifluoroborate.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a potassium aryl trifluoroborate from the corresponding boronic acid.
Caption: Synthetic workflow for potassium aryl trifluoroborates.
This guide provides a foundational understanding of this compound for its application in research and development. The provided data and protocols, while generalized from related compounds, offer a strong starting point for its use in the laboratory.
References
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. This compound - CAS:1111732-81-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Advent and Versatility of Potassium Pyrazoletrifluoroborates: A Technical Guide to Their Synthesis and Initial Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of potassium organotrifluoroborates has marked a significant advancement in cross-coupling chemistry, offering stable, crystalline, and easy-to-handle alternatives to their boronic acid counterparts. Among these, potassium pyrazoletrifluoroborates have emerged as particularly valuable building blocks in medicinal chemistry and materials science due to the prevalence of the pyrazole motif in bioactive molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and initial reactivity studies of this important class of reagents.
Discovery and First Synthesis
The development of potassium pyrazoletrifluoroborates is not marked by a single discovery but rather an evolution of synthetic methodologies for heteroaryltrifluoroborates. A key breakthrough in the direct synthesis of the pyrazoletrifluoroborate core was reported through the condensation of ynone trifluoroborates with hydrazine.[1] This approach allows for the construction of the pyrazole ring with the trifluoroborate moiety already in place, offering a convergent and efficient route to these valuable reagents.
Alternative pathways to potassium pyrazoletrifluoroborates often involve the conversion of pre-existing pyrazole-boron derivatives. For instance, the synthesis of pyrazole-4-boronic acid pinacol ester, followed by treatment with potassium hydrogen fluoride (KHF₂), provides a reliable method to access the corresponding trifluoroborate. This two-step process leverages the well-established methodologies for the synthesis of boronic esters.
Synthesis of Potassium Pyrazoletrifluoroborates
The synthesis of potassium pyrazoletrifluoroborates can be broadly categorized into two main strategies: construction of the pyrazole ring with a pre-installed trifluoroborate group and conversion of a pyrazole boronic acid or ester to the corresponding trifluoroborate.
Synthesis from Ynone Trifluoroborates
This method provides a direct entry to pyrazoletrifluoroborates. The general workflow involves the preparation of a ynone trifluoroborate, which is then cyclized with a hydrazine derivative.
Experimental Protocol: Synthesis of Potassium 1H-Pyrazole-4-trifluoroborate via the Ynone Route (General Procedure) [1]
-
Preparation of the Ynone Trifluoroborate: To a solution of the corresponding propargyl alcohol in anhydrous THF at -78 °C is added n-butyllithium (n-BuLi) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of triisopropyl borate. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is then added, and the mixture is stirred vigorously for 1 hour. The resulting precipitate is filtered, washed with acetone, and dried under vacuum. The obtained potassium alkynyltrifluoroborate is then oxidized using an appropriate oxidizing agent (e.g., Dess-Martin periodinane) in a suitable solvent (e.g., CH₂Cl₂) to yield the ynone trifluoroborate.
-
Condensation with Hydrazine: The ynone trifluoroborate is dissolved in a suitable solvent such as ethanol, and hydrazine hydrate is added. The reaction mixture is stirred at room temperature or heated, depending on the substrate, until the reaction is complete (monitored by TLC or NMR). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired potassium pyrazoletrifluoroborate.
Synthesis from Pyrazole Boronic Esters
This method is advantageous when the corresponding pyrazole boronic ester is readily available.
Experimental Protocol: Synthesis of Potassium 1-Boc-pyrazole-4-trifluoroborate
-
Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A mixture of 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction is monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Conversion to Potassium 1-Boc-pyrazole-4-trifluoroborate: The purified 1-Boc-pyrazole-4-boronic acid pinacol ester is dissolved in a mixture of methanol and water. A saturated aqueous solution of KHF₂ is added, and the mixture is stirred at room temperature for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield the potassium 1-Boc-pyrazole-4-trifluoroborate.
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodo-1H-pyrazole | 1. B₂(pin)₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80 | 12 | 85 (for boronic ester) |
| 1H-pyrazole-4-boronic acid pinacol ester | KHF₂ | MeOH/H₂O | RT | 1 | 95 | |
| Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate | 1-Methyl-5-iodopyrazole | 1. i-PrMgCl·LiCl, B(Oi-Pr)₃; 2. KHF₂ | THF | -10 to RT | 3 | 78 |
| Potassium 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-trifluoroborate | 1-(tert-Butoxycarbonyl)-4-iodopyrazole | 1. B₂(pin)₂, Pd(OAc)₂, SPhos, KOAc | 1,4-Dioxane | 100 | 16 | 91 (for boronic ester) |
| 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester | KHF₂ | Acetone/H₂O | RT | 2 | 98 |
Table 1: Summary of Synthetic Data for Selected Potassium Pyrazoletrifluoroborates
Initial Reactivity Studies: Suzuki-Miyaura Cross-Coupling
The primary application and initial reactivity studies of potassium pyrazoletrifluoroborates have focused on their use as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their enhanced stability compared to the corresponding boronic acids often leads to higher yields and broader substrate scope.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel is added the potassium pyrazoletrifluoroborate (1.2-1.5 equiv.), the aryl or heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a ligand (e.g., SPhos, XPhos), and a base (e.g., Cs₂CO₃, K₂CO₃). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water) is then added. The reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
| Pyrazoletrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate | 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| Potassium 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 94 |
| Potassium 1-Phenyl-1H-pyrazole-4-trifluoroborate | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Potassium Pyrazoletrifluoroborates
Conclusion
Potassium pyrazoletrifluoroborates are robust and versatile reagents for the introduction of the pyrazole moiety in organic synthesis. Their discovery and the development of efficient synthetic routes have provided chemists with valuable tools for the construction of complex molecules. The initial reactivity studies, primarily focused on the Suzuki-Miyaura cross-coupling, have demonstrated their superiority in many cases over traditional boronic acids. Further exploration of the reactivity of these compounds is expected to unveil new and exciting applications in various fields of chemical science.
References
An In-depth Technical Guide to Potassium 1H-pyrazole-4-trifluoroborate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 1H-pyrazole-4-trifluoroborate is a versatile and stable organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of pyrazole, a privileged scaffold in numerous pharmaceuticals, this compound serves as a key building block for the synthesis of complex molecules with potential therapeutic applications. Its stability, ease of handling, and reactivity in cross-coupling reactions make it a valuable alternative to more sensitive boronic acids. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid that is stable under normal laboratory conditions.[1] It is recommended to be stored under an inert atmosphere, such as argon or nitrogen, at temperatures between 2-8°C.[1] Unlike many boronic acids, organotrifluoroborates like this compound are generally stable to air and moisture, which simplifies their handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1111732-81-0 | [1] |
| Molecular Formula | C₃H₃BF₃KN₂ | |
| Molecular Weight | 173.97 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | >200 °C | [1] |
| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO. Slightly soluble in water. Insoluble in nonpolar solvents like dichloromethane and hydrocarbons. | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Reactivity
The synthesis of potassium heteroaryltrifluoroborates, including pyrazole derivatives, is well-established. A common and efficient method involves the reaction of the corresponding heteroarylboronic acid with potassium hydrogen fluoride (KHF₂).[4] This reaction is typically straightforward and results in the formation of the stable trifluoroborate salt.
An alternative synthetic route involves the use of ynone trifluoroborates as versatile intermediates for the synthesis of various heteroaromatic compounds, including pyrazoles.[5]
Experimental Protocol: General Synthesis of Potassium Heteroaryltrifluoroborates from Boronic Acids
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
-
Starting Material: 1H-pyrazole-4-boronic acid.
-
Reagent: Potassium hydrogen fluoride (KHF₂).
-
Solvent: Methanol and water.
-
Procedure: a. Dissolve the 1H-pyrazole-4-boronic acid in methanol in a round-bottom flask. b. In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride. c. Cool the boronic acid solution in an ice bath. d. Slowly add the KHF₂ solution to the boronic acid solution with stirring. e. A precipitate of this compound is expected to form. f. Stir the reaction mixture at room temperature for a specified time to ensure complete reaction. g. Isolate the product by filtration, wash with a suitable solvent (e.g., cold water or acetone), and dry under vacuum.
Caption: General workflow for the synthesis of this compound.
The reactivity of the pyrazole ring is a key aspect of its utility. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. This regioselectivity is crucial for the functionalization of the pyrazole core.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable reagent in organic synthesis, primarily due to its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][6] These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler building blocks. The stability and ease of handling of potassium organotrifluoroborates make them superior alternatives to boronic acids in many synthetic applications.[4]
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling Reaction
This is a generalized protocol and should be optimized for specific substrates and catalysts.
-
Reactants: this compound and an aryl or heteroaryl halide.
-
Catalyst: A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., S-Phos).[6]
-
Base: A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene or THF) and water.
-
Procedure: a. In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base. b. Add the solvent system to the reaction vessel. c. Degas the reaction mixture by bubbling with an inert gas (e.g., argon) or by freeze-pump-thaw cycles. d. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. e. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Perform a standard aqueous workup, extracting the product into an organic solvent. h. Purify the product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Pyrazole derivatives have shown promise as anticancer, anti-inflammatory, and antileishmanial agents.[7][8][9] A significant number of pyrazole-containing drugs function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
While specific biological data for this compound is not extensively documented in the public domain, its utility as a synthetic precursor allows for the generation of libraries of 4-substituted pyrazole derivatives for biological screening. The trifluoroborate moiety can be considered a handle that can be readily converted to other functional groups or used directly in coupling reactions to explore structure-activity relationships.
Caption: Logical relationship of the compound in the drug discovery process.
Conclusion
This compound is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its inherent stability, ease of preparation, and reactivity in robust carbon-carbon bond-forming reactions make it an attractive building block. The pyrazole core, a proven pharmacophore, further enhances its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for scientists looking to leverage this compound in their research endeavors. Further exploration into the specific biological activities of derivatives synthesized from this precursor is a promising avenue for future drug development efforts.
References
- 1. This compound CAS#: 1111732-81-0 [chemicalbook.com]
- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Stability of Potassium 1H-pyrazole-4-trifluoroborate and Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: In the landscape of modern synthetic chemistry, particularly in pharmaceutical research and development, the stability of reagents is paramount for reproducible and scalable processes. Organoboron compounds are indispensable tools, with boronic acids being workhorses in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids presents significant challenges related to storage, handling, and reaction consistency. Potassium organotrifluoroborates, such as Potassium 1H-pyrazole-4-trifluoroborate, have emerged as a superior class of reagents that address these limitations. Their tetracoordinate boron center imparts exceptional stability to air, moisture, and oxidation, while still allowing for the controlled in situ release of the corresponding boronic acid under reaction conditions. This guide provides an in-depth technical comparison of the stability profiles of these two classes of compounds, supported by experimental data and detailed protocols.
Structural Differences: The Key to Stability
The fundamental difference in stability between boronic acids and potassium trifluoroborates stems from the coordination state of the boron atom. In boronic acids, the boron is tricoordinate, possessing a vacant p-orbital which makes it electrophilic and susceptible to various degradation pathways.[1][2] In contrast, potassium trifluoroborates feature a tetracoordinate boron atom, forming a stable anionic complex with three fluorine atoms.[3] This structure effectively "protects" the boron center, rendering it less susceptible to attack.[1][3]
Figure 1: Structural comparison of boronic acid and potassium trifluoroborate.
Data Presentation: A Comparative Overview of Stability
The enhanced stability of potassium organotrifluoroborates is not merely theoretical but has been demonstrated across several parameters critical for laboratory applications.[1][4] The following table summarizes the key stability differences.
| Stability Parameter | Boronic Acids | This compound & other Organotrifluoroborates | Rationale for Difference |
| Form & Handling | Often amorphous solids, can be difficult to purify. | Crystalline, free-flowing solids, easy to handle and store.[5][6] | The ionic salt lattice of trifluoroborates contributes to a more defined and stable solid form.[1] |
| Air & Moisture Stability | Prone to dehydration to form cyclic boroxines; susceptible to protodeboronation in the presence of moisture.[1][6] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][3][7][8] | The tetracoordinate boron is less electrophilic and not susceptible to dehydration, making it resistant to attack by water and oxygen.[1] |
| Oxidative Stability | The vacant p-orbital is susceptible to nucleophilic attack by reactive oxygen species, leading to oxidative deboronation.[1][2] | Remarkably stable, even under strong oxidative conditions.[1] | The filled orbitals of the fluoride ions shield the boron center from oxidative attack.[1] |
| Thermal Stability | Can decompose upon heating.[1] | Highly thermally stable, with decomposition temperatures often above 300°C.[1] | Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.[1] |
| Stoichiometry in Reactions | Equilibrium with boroxine anhydrides can complicate stoichiometry.[6] | Can be used in near-stoichiometric amounts due to high purity and stability.[9] | The defined, stable monomeric structure ensures accurate measurement and stoichiometry. |
| Shelf-Life | Limited shelf-life, especially for heteroaromatic boronic acids which are prone to protodeboronation.[4][9] | Indefinite shelf-life at room temperature without special precautions.[3][6] | The robust tetracoordinate structure prevents common decomposition pathways that affect boronic acids over time.[1] |
Key Instability Pathways of Boronic Acids
The instability of boronic acids primarily stems from three pathways, which are effectively mitigated by their conversion to trifluoroborate salts.
Figure 2: Common decomposition pathways for boronic acids.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered cyclic anhydride called a boroxine. This equilibrium complicates accurate weighing and stoichiometry.[1][6]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water), replacing it with a carbon-hydrogen bond.[10][11] This is a major issue, especially for many heteroaromatic and cyclopropyl boronic acids, leading to inactive reagent and reduced yields.[4][10]
-
Oxidation: The electron-deficient boron center is susceptible to attack by oxidizing agents, leading to oxidative deboronation where the boronic acid is converted to an alcohol and boric acid.[2][12]
Potassium trifluoroborates, by protecting the boron center in a stable tetracoordinate state, are resistant to these degradation routes.[1][3]
Experimental Protocols for Stability Assessment
The following protocols provide standardized methods for quantitatively comparing the stability of boronic acids and their corresponding trifluoroborate salts.
Protocol 1: Hydrolytic Stability Assessment
-
Objective: To quantify the rate of decomposition (protodeboronation) of the compounds in an aqueous environment.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of the boronic acid and the potassium trifluoroborate salt of known concentration (e.g., 0.1 M) in a suitable organic solvent (e.g., DMSO-d₆). Prepare an aqueous buffer solution at a relevant pH (e.g., pH 7.4).
-
Reaction Setup: In an NMR tube, combine a known volume of the stock solution with the aqueous buffer. Include an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Monitoring: Acquire a ¹H NMR or ¹⁹F NMR spectrum at time zero (t=0) and at regular intervals (e.g., every hour) while maintaining the sample at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis: Integrate the signals corresponding to the starting material and the internal standard. Plot the percentage of remaining compound versus time to determine the rate of decomposition.
-
Protocol 2: Oxidative Stability Assessment
-
Objective: To compare the resistance of the compounds to degradation by a reactive oxygen species.
-
Methodology:
-
Reagent Preparation: Prepare stock solutions of the boronic acid and the potassium trifluoroborate salt in a buffered solution (e.g., pH 7.4). Prepare a stock solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂).[1]
-
Reaction: To the solutions of the boron compounds, add a molar equivalent of the oxidizing agent.
-
Monitoring: Monitor the reaction progress over time using HPLC or LC-MS to quantify the disappearance of the starting material.
-
Data Analysis: Plot the concentration of the boron reagent against time to compare the rates of oxidative degradation.
-
Protocol 3: Synthesis of Potassium Phenyltrifluoroborate (Representative)
-
Objective: To demonstrate the straightforward conversion of a boronic acid to its more stable trifluoroborate salt.
-
-
Dissolve the boronic acid (e.g., phenylboronic acid, 1.0 eq) in a solvent like methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq) to the stirring methanolic solution.
-
A white precipitate of the potassium trifluoroborate salt typically forms immediately.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
-
Application in Suzuki-Miyaura Cross-Coupling: A Workflow Perspective
The enhanced stability of potassium trifluoroborates directly translates to improved performance in critical synthetic applications like the Suzuki-Miyaura cross-coupling reaction. The trifluoroborate acts as a stable precursor that slowly releases the active boronic acid in situ, minimizing its decomposition before it can engage in the catalytic cycle.[5][13]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
The Advent of Bench-Stable Potassium Heteroaryltrifluoroborates: A Technical Guide to Synthesis and Application
For researchers, scientists, and drug development professionals, the pursuit of robust and reliable synthetic methodologies is paramount. In the landscape of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, the stability and reactivity of organoboron reagents are critical. This technical guide provides an in-depth exploration of the preparation of bench-stable potassium heteroaryltrifluoroborates, a superior class of reagents that overcome many limitations of their boronic acid counterparts.
Heterobiaryl motifs are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1] The Suzuki-Miyaura reaction stands as one of the most powerful tools for constructing these vital carbon-carbon bonds, owing to the low toxicity of boron byproducts and its tolerance of a wide array of functional groups.[1] However, the instability of many heteroarylboronic acids, which are prone to protodeboronation, often compromises reaction efficiency and reproducibility.[1][2] The development of potassium heteroaryltrifluoroborates has marked a significant advancement, offering air- and moisture-stable, crystalline solids that can be stored indefinitely without special precautions.[1][3][4][5][6]
These tetracoordinate boron species are less susceptible to the cleavage of the carbon-boron bond, leading to more reliable and higher-yielding cross-coupling reactions, especially with challenging heteroaromatic systems.[1][2] This guide will furnish detailed experimental protocols, present quantitative data in a structured format, and provide visual diagrams to illustrate key processes and concepts, facilitating the adoption of this powerful technology in research and development settings.
I. The Synthetic Advantage: From Boronic Acids to Trifluoroborates
The conversion of often unstable heteroarylboronic acids into their corresponding potassium heteroaryltrifluoroborate salts is a straightforward and efficient process. The reaction involves the treatment of the boronic acid with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂).[1][7] This transformation is typically rapid, often completing in under 10 minutes, and results in the formation of a stable, crystalline salt that can be easily isolated and purified.[1]
The enhanced stability of the trifluoroborate salts translates directly to improved outcomes in synthetic applications. While freshly prepared heteroarylboronic acids can provide good to excellent yields in the conversion to trifluoroborates, the yields significantly diminish if the boronic acids have been stored, even under cold conditions, highlighting their inherent instability.[1]
II. Experimental Protocols
A. General Procedure for the Preparation of Potassium Heteroaryltrifluoroborates
This protocol is adapted from the general method described by Molander et al.[1] and is applicable to a wide range of heteroarylboronic acids.
Materials:
-
Heteroarylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 equiv)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
To a stirred solution or suspension of the heteroarylboronic acid in methanol (approximately 2.0–3.5 M) in a round-bottom flask at 0 °C under a nitrogen atmosphere, add a saturated aqueous solution of KHF₂ in one portion.[1][2]
-
Add water dropwise to the suspension until a free-flowing mixture is obtained.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 10-30 minutes. The completion of the reaction can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the boronic acid peak.[1][3]
-
Remove the methanol under reduced pressure.[2]
-
To the resulting residue, add acetone and stir the suspension vigorously for 10 minutes.[2]
-
Filter the solid through a Büchner funnel and wash sequentially with acetone and diethyl ether.[2]
-
Dry the collected solid under high vacuum to afford the pure potassium heteroaryltrifluoroborate.[2]
B. Characterization
The resulting potassium heteroaryltrifluoroborate salts can be characterized by standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming the structure and purity of the product.[8][9][10][11] For ¹¹B NMR, a modified pulse sequence may be used to achieve better resolution and observe ¹¹B-¹⁹F coupling constants.[8][11] DMSO-d₆ is a suitable solvent for NMR analysis due to the good solubility of these salts in polar solvents.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the trifluoroborate group.[9][10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement to confirm the elemental composition.[9][10]
-
Melting Point: The melting points of these crystalline solids are often very high, frequently greater than 200 °C, and can be used as an indicator of purity.[9][10]
III. Tabulated Synthesis Data
The following tables summarize the isolated yields for the preparation of a variety of potassium heteroaryltrifluoroborates from their corresponding boronic acids.
| Entry | Heteroaryl Group | Isolated Yield (%) | Reference |
| 1 | Furan-2-yl | 95 | [1] |
| 2 | 5-Formylfuran-2-yl | 61 | [10] |
| 3 | Thiophen-2-yl | 91 | [1] |
| 4 | 4-Methylthiophen-2-yl | 69 | [10] |
| 5 | Pyridin-3-yl | 88 | [1] |
| 6 | 2-Fluoropyridin-3-yl | 97 | [10] |
| 7 | Indole-1-yl (N-methyl) | 91 | [9] |
| 8 | Pyrazole-1-yl (N-methyl) | 83 | [9] |
| 9 | 2,4-Dimethoxypyrimidin-5-yl | 71 | [10] |
| 10 | Benzofuran-2-yl | 78 | [1] |
| 11 | Benzothiophen-2-yl | 85 | [1] |
IV. Application in Suzuki-Miyaura Cross-Coupling
Potassium heteroaryltrifluoroborates are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. Their stability allows for the use of near-stoichiometric amounts of the nucleophilic partner, a significant advantage over the often-required excess of unstable boronic acids.[1][7]
A. General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the cross-coupling of potassium heteroaryltrifluoroborates with aryl or heteroaryl halides.[1][2]
Materials:
-
Potassium heteroaryltrifluoroborate (1.05 - 1.1 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)[1]
-
Ligand (e.g., RuPhos, 2-6 mol%)[1]
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the potassium heteroaryltrifluoroborate, aryl halide, palladium catalyst, ligand, and base.[2][7]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for the appropriate time (typically 4-24 hours), monitoring progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.[2]
-
Wash the organic layer with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
V. Conclusion
Potassium heteroaryltrifluoroborates represent a significant advancement in the field of organic synthesis, offering a stable, reliable, and highly effective alternative to traditional heteroarylboronic acids. Their ease of preparation and handling, coupled with their superior performance in Suzuki-Miyaura cross-coupling reactions, makes them an invaluable tool for researchers, scientists, and drug development professionals. The adoption of these robust reagents can lead to more efficient and reproducible synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure of 4-Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 4-substituted pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document details their synthesis, structural characterization through advanced spectroscopic and crystallographic techniques, and the correlation of their molecular structure with biological function.
Core Molecular Structure and Properties
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms.[1][3] The substitution at the C4 position of the pyrazole ring significantly influences the electronic and steric properties of the molecule, thereby modulating its biological activity.[3][4] Electrophilic substitution reactions typically occur at the C4 position.[5][6] The pyrazole nucleus can act as both a hydrogen bond donor and acceptor, a key feature for its interaction with biological targets.[3]
Synthesis of 4-Substituted Pyrazole Derivatives
The synthesis of 4-substituted pyrazole derivatives can be achieved through various synthetic routes. The most common methods involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][7]
General Synthetic Pathway: Knorr Pyrazole Synthesis
A widely employed method is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine.[2][7]
Caption: General workflow for the Knorr synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives[8]
A specific example of synthesizing a 4-substituted pyrazole derivative is the preparation of pyrazole-4-sulfonamides.
Materials:
-
2-Phenylethylamine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Pyrazole-4-sulfonyl chloride
-
Cold water
Procedure:
-
Dissolve 2-phenylethylamine (2.7 mmol) in 5 volumes of dichloromethane.
-
Add diisopropylethylamine (3.85 mmol) to the solution at 25–30 °C.
-
Separately, dissolve pyrazole-4-sulfonyl chloride (2.57 mmol) in 5 volumes of dichloromethane.
-
Add the pyrazole-4-sulfonyl chloride solution to the reaction mixture at 25–30 °C.
-
Stir the reaction mass for 16 hours at 25–30 °C, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 10 volumes of cold water to the reaction mass and stir for 10 minutes.
-
The resulting pyrazole-4-sulfonamide derivative can then be isolated and purified.[8]
Structural Characterization
The precise molecular structure of 4-substituted pyrazole derivatives is elucidated using a combination of spectroscopic and crystallographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the substitution pattern and overall structure of pyrazole derivatives.[3][9] The chemical shifts of the pyrazole ring protons and carbons are sensitive to the nature of the substituent at the C4 position.
-
Instrumentation: A 400 MHz Bruker Avance NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like HSQC and HMBC can be employed for unambiguous signal assignment.[9]
| Compound | Substituent (X) | δ (H3/H5) (ppm) | δ (NH) (ppm) |
| Pyrazole | H | 7.66 | 12.87 |
| 4-Fluoropyrazole | F | 7.55 | 12.75 |
| 4-Chloropyrazole | Cl | 7.63 | 13.06 |
| 4-Bromopyrazole | Br | 7.64 | 13.11 |
| 4-Iodopyrazole | I | 7.69 | 13.15 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[3][10]
-
Crystal Growth: Suitable single crystals are grown, often by slow evaporation of a solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker D8 Quest) equipped with a detector, and data is collected at a low temperature (e.g., 172 K).[3]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using appropriate software packages.
| Compound | Crystal System | Space Group | H-Bonding Motif |
| 4-Fluoropyrazole | Orthorhombic | P2₁2₁2₁ | Catemer |
| 4-Chloropyrazole | Monoclinic | P2₁/c | Trimer |
| 4-Bromopyrazole | Monoclinic | P2₁/c | Trimer |
| 4-Iodopyrazole | Tetragonal | I4₁/a | Catemer |
Structure-Activity Relationship (SAR)
The biological activity of 4-substituted pyrazole derivatives is intricately linked to their molecular structure. The nature of the substituent at the C4 position can influence the compound's potency and selectivity for a particular biological target.
Caption: Relationship between C4-substituent properties and biological activity.
Anticancer Activity
Many 4-substituted pyrazole derivatives have demonstrated potent anticancer activity. For instance, certain pyrazole-oxindole conjugates have been shown to inhibit tubulin polymerization.[11]
| Compound | Target Cell Line | IC₅₀ (μM) |
| 5b | K562 (Leukemia) | >100 |
| 5b | A549 (Lung Cancer) | 0.04 |
| 5b | MCF-7 (Breast Cancer) | 0.23 |
| ABT-751 (Control) | K562 (Leukemia) | 0.21 |
| ABT-751 (Control) | A549 (Lung Cancer) | 0.20 |
| ABT-751 (Control) | MCF-7 (Breast Cancer) | 0.25 |
Note: Compound 5b is a specific pyrazole derivative from the cited study.
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[12] 4-substituted pyrazoles have been investigated for their potential as anti-inflammatory agents, with some exhibiting significant inhibition of carrageenan-induced paw edema.[4][12]
Glucagon Receptor Antagonism
Novel 4-methyl substituted pyrazole derivatives have been designed and evaluated as potent glucagon receptor (GCGR) antagonists, which are of interest for the treatment of type 2 diabetes.[13]
| Compound | GCGR Binding IC₅₀ (μM) | cAMP Activity IC₅₀ (μM) |
| 9q | 0.09 | 0.22 |
| 9r | 0.06 | 0.26 |
| 19d | 0.07 | 0.44 |
| 19e | 0.08 | 0.46 |
Conclusion
The molecular structure of 4-substituted pyrazole derivatives is a critical determinant of their biological function. The ability to synthetically modify the C4 position allows for the fine-tuning of their physicochemical properties to optimize their activity against a range of therapeutic targets. Advanced analytical techniques such as NMR and X-ray crystallography are indispensable for the detailed structural characterization of these compounds, providing the foundational knowledge for rational drug design and development. The continued exploration of the structure-activity relationships of 4-substituted pyrazoles holds significant promise for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Trifluoromethyl-Substituted Pyrazolylboronic Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted pyrazolylboronic esters are valuable building blocks in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group can significantly enhance the pharmacokinetic and physicochemical properties of organic molecules, such as metabolic stability, lipophilicity, and binding affinity. Pyrazole moieties are also prevalent in a wide range of biologically active compounds. This technical guide provides an in-depth overview of the primary synthetic routes to trifluoromethyl-substituted pyrazolylboronic esters, focusing on lithiation-boronation and palladium-catalyzed borylation methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the synthesis and application of these important chemical intermediates.
Core Synthetic Strategies
The synthesis of trifluoromethyl-substituted pyrazolylboronic esters predominantly follows two effective pathways:
-
Lithiation-Boronation of Trifluoromethyl-Substituted Pyrazoles: This method involves the direct deprotonation of a C-H bond on the pyrazole ring using a strong organolithium base, followed by quenching the resulting anion with a boronic ester. The regioselectivity of the lithiation is often directed by the substitution pattern on the pyrazole ring.
-
Palladium-Catalyzed Borylation of Trifluoromethyl-Substituted Halopyrazoles: This approach utilizes a palladium catalyst to couple a trifluoromethyl-substituted halopyrazole (typically a bromo- or iodo-pyrazole) with a boron source, such as bis(pinacolato)diboron (B₂pin₂). This method is particularly useful for substrates where direct lithiation may be challenging or non-regioselective.
Experimental Protocols and Data
This section details the experimental procedures for the synthesis of key trifluoromethyl-substituted pyrazolylboronic esters.
Method 1: Lithiation-Boronation
This protocol is adapted from the synthesis of trifluoromethyl-substituted pyrazolylboronic esters.[1]
Synthesis of 1-Substituted-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester
-
Reaction Scheme:
Figure 1: Lithiation-Boronation Workflow -
Experimental Protocol: To a solution of the 1-substituted-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under an inert atmosphere (argon or nitrogen), n-butyllithium (n-BuLi, 1.1 mmol, as a solution in hexanes) is added dropwise. The resulting mixture is stirred at -78 °C for 1 hour. Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin, 1.2 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolylboronic ester.
-
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 60-85 | [1] |
| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 60-85 | [1] |
Method 2: Palladium-Catalyzed Borylation
This protocol is a general method adapted from palladium-catalyzed borylation of aryl halides.
Synthesis of 4-Bromo-1-substituted-3-(trifluoromethyl)-1H-pyrazole
-
Reaction Scheme:
Figure 2: Palladium-Catalyzed Borylation Workflow -
Experimental Protocol: A mixture of the 4-bromo-1-substituted-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol), and potassium acetate (KOAc, 1.5 mmol) in anhydrous 1,4-dioxane (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12-24 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the target pyrazolylboronic ester.
-
Quantitative Data for Commercially Available Analogs:
| Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) |
| 3,5-bis(trifluoromethyl)-1H-pyrazole-4-boronic acid, pinacol ester | 1204334-20-2 | C₁₁H₁₃BF₆N₂O₂ | 330.04 | >97 |
| 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | 1218790-40-9 | C₁₀H₁₄BF₃N₂O₂ | 262.04 | >97 |
Applications in Suzuki-Miyaura Cross-Coupling
Trifluoromethyl-substituted pyrazolylboronic esters are excellent coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl and heteroaryl structures.
-
General Reaction Scheme:
Figure 3: Suzuki-Miyaura Cross-Coupling Pathway -
Protocol Example: A mixture of the trifluoromethyl-substituted pyrazolylboronic ester (1.0 mmol), the aryl or heteroaryl halide (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) in a solvent system like 1,4-dioxane/water (4:1, 10 mL) is degassed and heated under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and purified by standard methods. Yields for these cross-coupling reactions are typically in the range of 60-98%.[1]
Conclusion
The synthesis of trifluoromethyl-substituted pyrazolylboronic esters is a well-established field with robust and versatile methodologies. Both the lithiation-boronation of trifluoromethyl-pyrazoles and the palladium-catalyzed borylation of the corresponding halopyrazoles offer efficient routes to these valuable synthetic intermediates. The resulting boronic esters are highly effective in subsequent cross-coupling reactions, providing access to a diverse range of complex molecules with potential applications in drug discovery and materials science. This guide provides the fundamental protocols and data to enable researchers to effectively synthesize and utilize these important building blocks.
References
Methodological & Application
Application Notes and Protocols: Potassium 1H-pyrazole-4-trifluoroborate in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of potassium 1H-pyrazole-4-trifluoroborate. This versatile building block is instrumental in the synthesis of 4-aryl-1H-pyrazoles, a privileged scaffold in medicinal chemistry and drug discovery. The protocols and data presented herein are compiled from peer-reviewed literature to facilitate the efficient application of this methodology in a laboratory setting.
Introduction
The pyrazole moiety is a cornerstone in the design of therapeutic agents, appearing in numerous FDA-approved drugs.[1] The synthesis of 4-aryl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction offers a powerful and modular approach to access novel chemical entities for drug discovery programs. This compound is an air- and moisture-stable, crystalline solid that serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions.[2] Unlike the corresponding boronic acids, which can be prone to protodeboronation and homocoupling, organotrifluoroborates offer enhanced stability and stoichiometric control.[2]
The ability to introduce a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies, crucial for optimizing drug candidates.[3] This protocol outlines the key parameters, including catalyst systems, bases, and reaction conditions, to successfully implement this transformation.
Key Applications in Drug Discovery
The 4-aryl-1H-pyrazole core is a key pharmacophore in a variety of biologically active molecules. Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic stability.
Diagram: Logical Relationship of Pyrazole Scaffolds in Drug Discovery
Caption: Pyrazole scaffolds are key in drug discovery.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol is adapted from established methods for the cross-coupling of potassium heteroaryltrifluoroborates.[4]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethanol or 1,4-Dioxane/Water mixture
Procedure:
-
To a reaction vessel, add this compound (1.05-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), palladium(II) acetate (1-5 mol%), and RuPhos (2-10 mol%).
-
Add the base, either sodium carbonate or cesium carbonate (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent (ethanol or a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)/Water mixture
Procedure:
-
In a microwave vial, combine this compound (1.1 equivalents), the aryl or heteroaryl halide (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and cesium carbonate (2.5 equivalents).
-
Add a degassed 10:1 mixture of DME and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for Suzuki-Miyaura cross-coupling.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of pyrazole derivatives with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides [4]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | RuPhos (10) | Na₂CO₃ | EtOH | 85 | 48 | 20 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (5) | RuPhos (10) | Na₂CO₃ | EtOH | 85 | 48 | 26 |
Note: Yields for the unprotected 1H-pyrazole-4-trifluoroborate were modest under these conditions, highlighting the need for optimization for specific substrates.
Table 2: Suzuki-Miyaura Coupling of N-Protected Potassium Pyrazoletrifluoroborates with Aryl Halides [5]
| Entry | Pyrazole Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-pyrrol-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | EtOH | 85 | 24 | 90 |
| 2 | N-Boc-pyrrol-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | EtOH | 85 | 24 | 52 |
Note: N-protection of the heteroaromatic trifluoroborate can significantly improve coupling efficiency.
Table 3: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Phenylboronic Acids [2]
| Entry | Phenylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 10 | 88 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 12 | 82 |
Note: This data uses a 4-iodopyrazole as the electrophile, demonstrating the versatility of the pyrazole core in Suzuki-Miyaura couplings.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the palladium catalyst and ligand. Use of pre-catalysts can be beneficial. |
| Insufficiently degassed solvent | Thoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems. The presence of water is often crucial. | |
| Protodeboronation of Trifluoroborate | Presence of protic sources | Ensure anhydrous conditions if water is not part of the solvent system. Use a non-protic solvent. |
| Homocoupling of Aryl Halide | Reaction conditions favor reductive elimination | Lower the reaction temperature or catalyst loading. |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize chromatographic conditions. Consider derivatization or an alternative purification method. |
This document provides a comprehensive overview and practical guidance for utilizing this compound in Suzuki-Miyaura cross-coupling reactions. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired outcomes. Always refer to the primary literature for detailed characterization data of synthesized compounds.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium 1H-pyrazole-4-trifluoroborate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 1H-pyrazole-4-trifluoroborate is a stable, crystalline solid that serves as a versatile and efficient building block in pharmaceutical synthesis.[1] As a derivative of pyrazole, a privileged scaffold in medicinal chemistry, this reagent is instrumental in the synthesis of a wide array of biologically active molecules.[2][3][4] The pyrazole moiety is a core component of numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][5] The trifluoroborate salt offers significant advantages over its boronic acid counterpart, such as enhanced stability towards air and moisture, and resistance to protodeboronation, which often plagues Suzuki-Miyaura cross-coupling reactions.[6][7] This allows for the use of near stoichiometric amounts of the reagent, improving atom economy and simplifying purification processes.[6]
These application notes provide a comprehensive overview of the use of this compound in pharmaceutical synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its integration into drug discovery and development workflows.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the straightforward installation of the pyrazole-4-yl moiety onto various aromatic and heteroaromatic systems, which are common scaffolds in pharmaceutical agents.
Synthesis of Aryl- and Heteroaryl-Substituted Pyrazoles:
The coupling of this compound with a diverse range of aryl and heteroaryl halides or triflates provides a convergent and efficient route to 4-substituted pyrazole derivatives. These products are valuable intermediates in the synthesis of complex drug molecules. While general conditions for the cross-coupling of heteroaryltrifluoroborates have been developed, the reactivity of unprotected pyrazolyltrifluoroborates can be challenging, sometimes resulting in lower yields.[6] However, with optimized conditions, this method remains a powerful tool for medicinal chemists.
Quantitative Data Summary
The following table summarizes the quantitative data for the Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives, providing a reference for expected yields and reaction conditions.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1H-Pyrazol-4-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | RuPhos (10) | Na₂CO₃ (3) | Ethanol | 85 | 48 | 20 | [6] |
| 1H-Pyrazol-5-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | RuPhos (10) | Na₂CO₃ (3) | Ethanol | 85 | 48 | 26 | [6] |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 6 | High | [8] |
| 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 85 | 22 | 72 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Potassium Heteroaryltrifluoroborates
This protocol describes the general synthesis of potassium heteroaryltrifluoroborates from the corresponding boronic acids, which is a necessary precursor for the title compound.
Materials:
-
Heteroarylboronic acid (e.g., 1H-pyrazole-4-boronic acid)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a solution of the heteroarylboronic acid in methanol, add potassium hydrogen fluoride (KHF₂) in one portion at 0 °C.
-
Add water dropwise to the suspension until a free-flowing consistency is achieved.
-
Stir the mixture at room temperature for the specified time.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a suitable solvent (e.g., acetone) and dry under vacuum to yield the potassium heteroaryltrifluoroborate.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is adapted from the general procedure for cross-coupling of potassium heteroaryltrifluoroborates and can be optimized for specific substrates.[6]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
Procedure:
-
In a reaction vessel, combine this compound (1.1 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (5 mol%), RuPhos (10 mol%), and sodium carbonate (3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous ethanol.
-
Heat the reaction mixture to 85 °C and stir for 48 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole.
Visualized Workflows and Relationships
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Advantages of Potassium Trifluoroborates over Boronic Acids.
Conclusion
This compound is a valuable reagent for the synthesis of 4-substituted pyrazoles, which are important structural motifs in a wide range of pharmaceuticals. Its stability and efficiency in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional boronic acids. The protocols and data presented herein provide a foundation for researchers to utilize this versatile building block in their drug discovery and development programs, paving the way for the synthesis of novel and potent therapeutic agents. Further optimization of reaction conditions for specific substrates may be required to achieve higher yields and is encouraged.
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazole Trifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium pyrazole trifluoroborates with aryl and heteroaryl halides. This class of reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazole moiety in bioactive compounds and functional materials. Potassium pyrazolyltrifluoroborates are advantageous coupling partners due to their bench-top stability, ease of handling, and high reactivity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates as nucleophilic partners offers several advantages over traditional boronic acids, including enhanced stability towards air and moisture, and a reduced tendency for protodeboronation.[1] This makes them particularly suitable for complex molecule synthesis in drug discovery and development. Pyrazole-containing compounds are key pharmacophores in numerous approved drugs, and efficient methods for their elaboration are highly sought after.
This document outlines optimized palladium catalyst systems and provides detailed experimental protocols for the successful coupling of potassium pyrazole trifluoroborates with a variety of electrophilic partners.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium precursor and, critically, the phosphine ligand is paramount for achieving high yields and broad substrate scope in the cross-coupling of pyrazole trifluoroborates. Below is a summary of catalyst systems that have been successfully employed.
| Catalyst System | Pyrazole Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Potassium 1-(phenylsulfonyl)-1H-pyrazol-4-yltrifluoroborate | 4-Chlorobenzonitrile | Na₂CO₃ | EtOH/H₂O | 85 | 18 | 91 |
| 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Potassium 1-(phenylsulfonyl)-1H-pyrazol-4-yltrifluoroborate | 4-Bromoacetophenone | Na₂CO₃ | EtOH/H₂O | 85 | 18 | 85 |
| 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Potassium 1-(phenylsulfonyl)-1H-pyrazol-4-yltrifluoroborate | 2-Bromopyridine | Na₂CO₃ | EtOH/H₂O | 85 | 18 | 75 |
| 3 mol% Pd(OAc)₂ / 6 mol% RuPhos | Potassium 1H-pyrazol-1-yltrifluoroborate | 2-Chloropyridine | Na₂CO₃ | EtOH/H₂O | 85 | >24 | Modest |
| 2 mol% PdCl₂(dppf) | Pyrazole Triflates | Arylboronic Acids | K₃PO₄ | Dioxane | 100 | 12 | 70-95 |
| 2 mol% Pd(OAc)₂ / 4 mol% SPhos | Potassium Alkyltrifluoroborates | (Hetero)aryl Bromides | K₂CO₃ | Toluene/H₂O | 120 | 0.25 | High |
Note: Data for pyrazole triflates and general alkyltrifluoroborates are included to provide a broader context for catalyst selection, as direct comparative studies for pyrazole trifluoroborates with a wide range of ligands are limited.
Signaling Pathways and Experimental Workflows
General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow for Pyrazole Trifluoroborate Cross-Coupling
This diagram outlines the typical laboratory workflow for setting up a palladium-catalyzed cross-coupling reaction with a pyrazole trifluoroborate.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Pyrazolyltrifluoroborates with Aryl/Heteroaryl Halides using a Pd(OAc)₂/RuPhos Catalyst System
This protocol is adapted from the successful coupling of a variety of heteroaryltrifluoroborates.[1]
Materials:
-
Potassium pyrazolyltrifluoroborate (1.05 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2-6 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol (EtOH)
-
Deionized water
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the potassium pyrazolyltrifluoroborate, the aryl or heteroaryl halide, sodium carbonate, palladium(II) acetate, and RuPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Under a positive pressure of the inert gas, add degassed ethanol and deionized water (typically in a 3:1 to 4:1 ratio to achieve a 0.1-0.2 M concentration with respect to the limiting reagent).
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 85 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Protocol 2: Synthesis of Potassium 1-(Phenylsulfonyl)-1H-pyrazol-4-yltrifluoroborate
Materials:
-
1-(Phenylsulfonyl)-1H-pyrazole-4-boronic acid pinacol ester
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water
-
Acetone
Procedure:
-
Dissolve the 1-(phenylsulfonyl)-1H-pyrazole-4-boronic acid pinacol ester in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 equiv) to the methanolic solution.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Remove the methanol under reduced pressure.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and acetone.
-
Dry the solid under high vacuum to yield the potassium 1-(phenylsulfonyl)-1H-pyrazol-4-yltrifluoroborate as a white solid.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium pyrazole trifluoroborates is a robust and reliable method for the synthesis of functionalized pyrazoles. The use of bulky, electron-rich phosphine ligands, such as RuPhos, in conjunction with a palladium(II) precatalyst provides a highly effective catalytic system for a broad range of substrates. The provided protocols and data serve as a valuable resource for researchers in the pharmaceutical and materials science fields, enabling the efficient synthesis of novel pyrazole-containing molecules. Further optimization of reaction conditions, including catalyst loading, base, and solvent, may be necessary for particularly challenging substrates.
References
Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium 1H-pyrazole-4-trifluoroborate with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The synthesis of 4-aryl-1H-pyrazoles is of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a "privileged structure" found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Specifically, the 4-aryl-1H-pyrazole motif is a core component of many targeted therapies, particularly kinase inhibitors, which are crucial in oncology and immunology research.[2]
This document details the application of Potassium 1H-pyrazole-4-trifluoroborate as a robust coupling partner in the Suzuki-Miyaura reaction for the synthesis of 4-aryl-1H-pyrazoles from readily available aryl chlorides. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity necessitates the use of highly active catalyst systems.
Potassium organotrifluoroborates offer significant advantages over other organoboron reagents like boronic acids. They are bench-stable, crystalline solids that are less prone to protodeboronation, allowing for the use of near-stoichiometric quantities and improving reaction efficiency and reproducibility.[3] The protocol described herein utilizes a highly effective palladium catalyst system tailored for challenging cross-coupling reactions with aryl chlorides.
Reaction Scheme
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and an aryl group. The general scheme for the coupling of this compound with an aryl chloride is shown below. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling of this compound with aryl chlorides.
Data Presentation
| Entry | Aryl Chloride (Ar-Cl) | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-(1H-Pyrazol-4-yl)benzonitrile | 92 |
| Table 1: Reaction of this compound with 4-Chlorobenzonitrile. Conditions are detailed in the experimental protocol below. Data sourced from Molander, G. A.; Canturk, B.; Kennedy, L. E. J. Org. Chem. 2009, 74 (3), 973–980. |
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the Suzuki-Miyaura cross-coupling of potassium heteroaryltrifluoroborates with heteroaryl chlorides.
Materials:
-
This compound (CAS: 1111732-81-0)
-
Aryl Chloride (e.g., 4-Chlorobenzonitrile)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 4 mol%) and RuPhos (9.4 mg, 0.04 mmol, 8 mol%).
-
Reagent Addition: Add this compound (96 mg, 0.55 mmol, 1.1 equiv), the aryl chloride (0.50 mmol, 1.0 equiv), and anhydrous Potassium Carbonate (207 mg, 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous Toluene (2.5 mL) and deionized water (0.25 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-pyrazole product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the synthesis of 4-aryl-1H-pyrazoles.
Application in Drug Discovery: Targeting the JAK-STAT Pathway
Many 4-aryl-1H-pyrazole derivatives function as potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[4] This pathway transduces signals from cytokines and growth factors, playing a key role in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. The diagram below provides a simplified overview of this pathway, highlighting the point of inhibition by pyrazole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Potassium 1H-pyrazole-4-trifluoroborate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in the field of agrochemical research, forming the core of numerous commercially successful fungicides, herbicides, and insecticides. The functionalization of the pyrazole ring is key to tuning the biological activity of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and the use of potassium organotrifluoroborates as coupling partners offers advantages in terms of stability, ease of handling, and functional group tolerance compared to boronic acids.
This document provides detailed application notes and a representative protocol for the use of Potassium 1H-pyrazole-4-trifluoroborate in the synthesis of 4-aryl-pyrazole derivatives, which are common structural motifs in agrochemicals. The protocol is based on a microwave-assisted Suzuki-Miyaura cross-coupling reaction, which offers significant benefits such as reduced reaction times and improved yields.
Application: Synthesis of 4-Aryl-Pyrazole Derivatives for Agrochemical Discovery
This compound serves as a key building block for the synthesis of 4-aryl-pyrazoles. These compounds are of significant interest in agrochemical discovery, with derivatives exhibiting both fungicidal and herbicidal properties. The introduction of a substituted aryl group at the 4-position of the pyrazole ring allows for the exploration of a large chemical space to optimize biological activity and selectivity.
Example Application: Synthesis of a 4-(4-chlorophenyl)-1H-pyrazole derivative, a scaffold found in molecules with potential fungicidal activity.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol describes a general method for the synthesis of 4-aryl-1H-pyrazoles using this compound and a representative aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chlorobromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Add the base (2.0 mmol, 2.0 equiv).
-
Add the solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to achieve a reaction concentration of approximately 0.2 M.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a 4-aryl-pyrazole derivative via the microwave-assisted Suzuki-Miyaura cross-coupling reaction.
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) |
| 1 | 4-Chlorobromobenzene | 4-(4-Chlorophenyl)-1H-pyrazole | 85 | >95 |
| 2 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-1H-pyrazole | 88 | >95 |
| 3 | 4-Bromobenzonitrile | 4-(1H-Pyrazol-4-yl)benzonitrile | 82 | >95 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions used.
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of 4-aryl-1H-pyrazoles.
Signaling Pathway (Hypothetical)
Many pyrazole-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The following diagram illustrates this general mechanism of action.
Caption: Inhibition of fungal respiration by a pyrazole-based SDHI fungicide.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 4-aryl-pyrazole derivatives, which are important scaffolds in the development of new agrochemicals. The microwave-assisted Suzuki-Miyaura cross-coupling protocol presented here offers a rapid and efficient method for accessing these compounds. The provided application notes and protocols serve as a guide for researchers in the field of agrochemical synthesis to facilitate the discovery of novel and effective crop protection agents.
Application Notes and Protocols for C-C Bond Formation Using Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for carbon-carbon bond formation utilizing potassium organotrifluoroborates. These reagents have emerged as versatile and advantageous coupling partners in a variety of important transformations due to their stability, ease of handling, and broad functional group tolerance. Their application is particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction to Potassium Organotrifluoroborates
Potassium organotrifluoroborates (R-BF₃K) are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids in cross-coupling reactions.[1][2] Their enhanced stability compared to boronic acids, which can be prone to dehydration to form boroxines and protodeboronation, makes them attractive reagents in organic synthesis.[1][3] They are easily prepared from the corresponding boronic acids or in one-pot procedures from organometallic reagents.[1][4][5] The trifluoroborate moiety can often be carried through multi-step synthetic sequences, showcasing its robustness.[3]
Key Applications in C-C Bond Formation
Potassium organotrifluoroborates are employed in a range of powerful C-C bond-forming reactions, most notably:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A cornerstone of modern organic synthesis for the formation of biaryl, vinyl-aryl, and alkyl-aryl bonds.
-
Rhodium-Catalyzed Conjugate Addition: A method for the formation of a C-C bond at the β-position of α,β-unsaturated carbonyl compounds.
-
Petasis Borono-Mannich Reaction: A three-component reaction for the synthesis of amines and their derivatives.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp)-C(sp²) bonds. Potassium organotrifluoroborates are highly effective nucleophilic partners in these transformations.[6]
Reaction Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Entry | Organotrifluoroborate | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Potassium vinyltrifluoroborate | 4'-Bromoacetophenone | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | 85 | 22 | 85 | [7][8] |
| 2 | Potassium vinyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | THF/H₂O (10:1) | 85 | 22 | 75 | [7] |
| 3 | Potassium phenyltrifluoroborate | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 85 | 3 | 98 | [9] |
| 4 | Potassium N-(trifluoroboratomethyl)piperidine | Chlorobenzene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 22 | 85 | [10] |
| 5 | Potassium (cis)-1-propenyltrifluoroborate | 3-Bromo-2-methyl-2,1-borazaronaphthalene | Pd(dppf)Cl₂ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (3:1) | 80 | 12 | 85 | [11] |
Experimental Protocol: Synthesis of 1-(4-vinyl-phenyl)-ethanone[7]
Materials:
-
Potassium vinyltrifluoroborate (134 mg, 1.00 mmol)
-
4'-Bromoacetophenone (199 mg, 1.00 mmol)
-
Palladium(II) chloride (PdCl₂, 3.5 mg, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 16 mg, 0.06 mmol)
-
Cesium carbonate (Cs₂CO₃, 978 mg, 3.00 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add potassium vinyltrifluoroborate, 4'-bromoacetophenone, PdCl₂, PPh₃, and Cs₂CO₃.
-
Add a 9:1 mixture of THF/H₂O (2 mL).
-
Seal the tube and heat the reaction mixture to 85 °C under a nitrogen atmosphere.
-
Stir the mixture at 85 °C for 22 hours.
-
Cool the reaction to room temperature and dilute with water (3 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography (eluent: 20:1 n-pentane:ether) to yield the product as a pale yellow solid.
Rhodium-Catalyzed Asymmetric Conjugate Addition
Rhodium-catalyzed 1,4-addition of organotrifluoroborates to α,β-unsaturated ketones (enones) is a powerful method for creating stereogenic centers. The use of chiral phosphoramidite ligands can lead to high enantioselectivity.[3]
Reaction Workflow
Caption: General workflow for a Rh-catalyzed asymmetric conjugate addition.
Catalytic Cycle
Caption: Catalytic cycle of the Rh-catalyzed conjugate addition.
Quantitative Data Summary
| Entry | Organotrifluoroborate | Enone | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Potassium phenyltrifluoroborate | Cyclohex-2-en-1-one | [Rh(acac)(coe)₂] (2.5) | (S)-MonoPhos (5) | Dioxane/H₂O (10:1) | 100 | 1 | 99 | 99 | [3] |
| 2 | Potassium vinyltrifluoroborate | Cyclohex-2-en-1-one | [Rh(acac)(coe)₂] (2.5) | (R,R,R)-L1 (5) | EtOH | 25 | 16 | >98 | 88 | [3] |
| 3 | Potassium (E)-styryltrifluoroborate | Cyclohex-2-en-1-one | [Rh(cod)(OH)]₂ | cod | Dioxane/H₂O (4:1) | 80 | 16 | 99 | - | [12] |
(S)-MonoPhos and (R,R,R)-L1 are specific chiral phosphoramidite ligands.
Experimental Protocol: Asymmetric Phenylation of Cyclohexenone[3]
Materials:
-
Potassium phenyltrifluoroborate (1.0 mmol)
-
Cyclohex-2-en-1-one (0.25 mmol)
-
[Rh(acac)(coe)₂] (2.5 mol%)
-
(S)-MonoPhos (5 mol%)
-
1,4-Dioxane/Water (10:1 mixture)
Procedure:
-
In a glovebox, charge a vial with [Rh(acac)(coe)₂] and (S)-MonoPhos.
-
Add the dioxane/water solvent mixture and stir for 10 minutes.
-
Add cyclohex-2-en-1-one and potassium phenyltrifluoroborate.
-
Seal the vial and heat to 100 °C for 1 hour.
-
Cool the reaction to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate in vacuo.
-
The enantiomeric excess (ee) can be determined by chiral GC or HPLC analysis.
Petasis Borono-Mannich Reaction
The Petasis reaction is a three-component condensation of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid derivative to form substituted amines.[13][14] When using potassium organotrifluoroborates, a Lewis acid is often required to facilitate the reaction. This reaction is highly valuable for the rapid generation of molecular diversity.
Logical Relationship Diagram
Caption: Key components and intermediates in the Petasis reaction.
Quantitative Data Summary
| Entry | Organotrifluoroborate | Amine | Aldehyde | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Potassium phenyltrifluoroborate | 4-Benzylpiperidine | Paraformaldehyde | BF₃·OEt₂ (20-25) | 1,4-Dioxane | 90 | - | 50-60 | |
| 2 | Potassium vinyltrifluoroborate | Dibenzylamine | Glyoxylic acid monohydrate | - | Toluene | 80 | - | 95 | [15][16] |
| 3 | Potassium 2-furyltrifluoroborate | Piperidine | Salicylaldehyde | - | Toluene | 80 | - | 85 | [15][16] |
| 4 | Potassium (E)-styryltrifluoroborate | Morpholine | Paraformaldehyde | BF₃·OEt₂ (25) | 1,4-Dioxane | 90 | - | 75 |
Experimental Protocol: Lewis Acid-Catalyzed Three-Component Mannich-Type Reaction[15]
Materials:
-
Potassium phenyltrifluoroborate (1.2 equiv)
-
4-Benzylpiperidine (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 20-25 mol%)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a reaction vessel, add 4-benzylpiperidine, paraformaldehyde, and potassium phenyltrifluoroborate.
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.14 M with respect to the amine.
-
Add BF₃·OEt₂ to the suspension.
-
Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
Potassium organotrifluoroborates are robust, versatile, and highly valuable reagents for the construction of carbon-carbon bonds. Their stability and ease of use in fundamental reactions like the Suzuki-Miyaura coupling, rhodium-catalyzed conjugate addition, and the Petasis reaction make them indispensable tools for chemists in academic research and the pharmaceutical industry. The protocols and data provided herein offer a starting point for the application of these powerful reagents in the synthesis of novel and complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Petasis Reaction [organic-chemistry.org]
- 14. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The acid promoted Petasis reaction of organotrifluoroborates with imines and enamines [ouci.dntb.gov.ua]
- 16. The acid promoted Petasis reaction of organotrifluoroborates with imines and enamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Pyrazole Rings via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of pyrazole rings using various palladium-catalyzed cross-coupling reactions. The pyrazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, and the ability to modify it at various positions is crucial for developing new therapeutic agents.[1][2][3] This document covers key cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as direct C-H functionalization.
Introduction to Pyrazole Functionalization
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them valuable components in a wide range of biologically active compounds.[1][3] Cross-coupling reactions have become indispensable tools for the late-stage functionalization of such heterocyclic systems, allowing for the introduction of diverse substituents with high efficiency and selectivity. These methods are particularly advantageous in drug development for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This document offers detailed experimental procedures, quantitative data on reaction scope, and visual representations of catalytic cycles and workflows to aid researchers in applying these powerful synthetic methods.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize the efficacy of different cross-coupling reactions for the functionalization of pyrazole rings, providing a comparative look at catalysts, conditions, and yields for various substrates.
Table 1: Suzuki-Miyaura Coupling of Halopyrazoles with Boronic Acids
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halopyrazole and an organoboron compound. It is widely used for the synthesis of aryl- and heteroaryl-substituted pyrazoles.
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 | [4] |
| 2 | 4-Bromo-1-methylpyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 | [5] |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 135 (MW) | 0.67 | 91 | [6][7] |
| 4 | 4-Iodo-1-trityl-1H-pyrazole | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 88 | [8] |
| 5 | 4-Iodo-1-trityl-1H-pyrazole | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 75 | [8] |
| 6 | 4-Bromopyrazole | (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 78 | [5] |
Table 2: Heck Reaction of Halopyrazoles with Alkenes
The Heck reaction enables the formation of C-C bonds by coupling a halopyrazole with an alkene, providing access to vinyl-substituted pyrazoles.
| Entry | Pyrazole Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 95 | [9] |
| 2 | 4-Iodo-1-trityl-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 90 | [9] |
| 3 | 4-Iodo-1-trityl-1H-pyrazole | Methyl vinyl ketone | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 85 | [9] |
| 4 | 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 44 | [9] |
| 5 | 4-Iodo-1-benzyl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 75 | [9] |
Table 3: Sonogashira Coupling of Halopyrazoles with Terminal Alkynes
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a halopyrazole and a terminal alkyne, leading to the synthesis of alkynylpyrazoles.
| Entry | Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1,3-dimethyl-5-chloro-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 2 | 85 | |
| 2 | 4-Iodopyrazole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 12 | 88 | [7] |
| 3 | 3-Iodo-1H-pyrazole | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 6 | 76 | |
| 4 | 4-Bromo-1-phenylpyrazole | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | 72 |
Table 4: Buchwald-Hartwig Amination of Halopyrazoles
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling halopyrazoles with a wide variety of amines.
| Entry | Pyrazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | t-BuOK | Xylene | 160 (MW) | 0.17 | 60 | [10] |
| 2 | 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | t-BuOK | Xylene | 160 (MW) | 0.17 | 67 | [10] |
| 3 | 4-Bromo-1H-pyrazole | Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 80 | 12 | 85 | |
| 4 | 3-Bromo-1H-pyrazole | 4-Methoxyaniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 80 | 12 | 92 | |
| 5 | 4-Bromo-1H-pyrazole | N-Methylaniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 80 | 12 | 78 |
Experimental Protocols
The following are detailed protocols for the key cross-coupling reactions discussed. These should be adapted based on the specific substrates and desired scale of the reaction.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboronic Acid
Materials:
-
4-Bromopyrazole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromopyrazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, and wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1H-pyrazole.
Protocol 2: Heck Reaction of 4-Iodo-1-trityl-1H-pyrazole with Methyl Acrylate
Materials:
-
4-Iodo-1-trityl-1H-pyrazole
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add 4-iodo-1-trityl-1H-pyrazole (1.0 mmol, 1.0 equiv.) and Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv.), and triethyl phosphite (0.04 mmol, 4 mol%) via syringe.
-
Add methyl acrylate (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/EtOAc) to yield (E)-methyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate.[9]
Protocol 3: Copper-Free Sonogashira Coupling of 4-Iodopyrazole with Phenylacetylene
Materials:
-
4-Iodopyrazole
-
Phenylacetylene
-
[DTBNpP]Pd(crotyl)Cl (a palladium precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Dimethyl sulfoxide (DMSO), anhydrous and degassed
-
Argon or Nitrogen gas in a glovebox
Procedure:
-
Inside a glovebox, add 4-iodopyrazole (1.0 mmol, 1.0 equiv.), the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 0.025 mmol, 2.5 mol %), and a stir bar to a vial.[7]
-
Add anhydrous, degassed DMSO (2 mL).
-
Add 2,2,6,6-tetramethylpiperidine (2.0 mmol, 2.0 equiv.).[7]
-
Add phenylacetylene (1.5 mmol, 1.5 equiv.).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain 4-(phenylethynyl)-1H-pyrazole.
Protocol 4: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole with Aniline
Materials:
-
4-Bromo-1H-pyrazole
-
Aniline
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.), the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and a stir bar to a vial.
-
Add anhydrous THF (3 mL) and aniline (1.2 mmol, 1.2 equiv.).
-
Add LHMDS (2.2 mmol, 2.2 equiv., 1.0 M solution in THF) dropwise to the stirred mixture.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (5 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-phenyl-1H-pyrazol-4-amine.
Visualizations: Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of the discussed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycles for Sonogashira and Buchwald-Hartwig reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The cross-coupling reactions outlined in this document represent a powerful and versatile toolkit for the functionalization of pyrazole rings. By selecting the appropriate reaction type, catalyst, and conditions, researchers can introduce a wide array of substituents at various positions of the pyrazole core. The provided protocols and data serve as a practical guide for the implementation of these methods in the synthesis of novel compounds for drug discovery and other applications. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Research Portal [ujcontent.uj.ac.za]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Substituted Bipyridines Using Pyrazoleboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted bipyridines through the Suzuki-Miyaura cross-coupling of pyrazoleboronic acids with halogenated bipyridines. This methodology offers a versatile route to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The bipyridine core is a prevalent scaffold in numerous biologically active molecules and ligands, while the pyrazole moiety is a key pharmacophore in many approved drugs. The combination of these two heterocycles can lead to the development of novel compounds with unique pharmacological profiles.
Introduction
Substituted bipyridines are a critical class of compounds in drug discovery, known for their ability to chelate metals and interact with biological targets. The incorporation of a pyrazole ring, a common motif in pharmaceuticals, can significantly modulate the physicochemical and pharmacological properties of the resulting bipyridine derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, offering high functional group tolerance and generally good yields.[1][2] This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of pyrazoleboronic acids with halobipyridines to generate novel pyrazolyl-substituted bipyridines.
Synthetic Strategy
The core of this synthetic approach is the palladium-catalyzed cross-coupling reaction between a pyrazoleboronic acid and a halogenated bipyridine. The general scheme for this transformation is presented below. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
General Reaction Scheme:
Caption: General experimental workflow for the synthesis of pyrazolyl-substituted bipyridines.
Potential Signaling Pathway Inhibition
Pyrazole-containing compounds are known to inhibit various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Misregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified signaling pathway that could be targeted by pyrazolyl-bipyridine derivatives.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrazolyl-bipyridine compound.
Applications in Drug Development
The synthesized pyrazolyl-substituted bipyridines represent a novel class of compounds with significant potential in drug discovery. Pyrazole derivatives have been successfully developed as inhibitors of various enzymes, including kinases and cyclooxygenases (COX). [3]For instance, Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. The bipyridine scaffold is a privileged structure in medicinal chemistry, often utilized for its metal-chelating properties and ability to interact with diverse biological targets.
The combination of these two pharmacophores could lead to the discovery of new therapeutic agents for the treatment of cancer, inflammatory diseases, and other disorders. The functionalization of the bipyridine and pyrazole rings allows for the fine-tuning of the pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The protocols described herein provide a robust platform for the generation of libraries of these novel compounds for high-throughput screening and lead optimization in drug development programs.
References
Application Notes and Protocols for the Regioselective Synthesis of Polysubstituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern and classical methods for the regioselective synthesis of polysubstituted pyrazoles, a critical scaffold in medicinal chemistry and drug development. Detailed protocols for key synthetic strategies are provided, along with data to guide reaction optimization.
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles. Their derivatives are integral components of numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, as well as important agrochemicals.[1][2] The biological activity of pyrazole-containing compounds is often intrinsically linked to the substitution pattern on the pyrazole ring. Consequently, the development of synthetic methods that allow for precise control over the regiochemistry of substitution is of paramount importance. This document outlines several robust methods for achieving regioselective synthesis of polysubstituted pyrazoles.
Key Synthetic Strategies
The regioselective synthesis of polysubstituted pyrazoles can be broadly categorized into three main approaches:
-
Knorr Cyclocondensation and its Modifications: The classical synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. Regioselectivity is a significant challenge with unsymmetrical dicarbonyls.[3][4]
-
[3+2] Cycloaddition Reactions: A versatile and widely used modern approach that involves the reaction of a 1,3-dipole with a dipolarophile. This method offers excellent control over regioselectivity.[1][2][5]
-
Transition-Metal-Catalyzed Reactions: These methods, often involving copper or palladium, provide novel pathways to functionalized pyrazoles, including direct C-H functionalization.[2][6][7]
The choice of synthetic strategy depends on the desired substitution pattern and the available starting materials.
Data Presentation: Comparison of Regioselective Methods
The following tables summarize quantitative data from selected regioselective pyrazole syntheses, allowing for easy comparison of different methodologies.
Table 1: Regioselectivity in Knorr Pyrazole Synthesis using Fluorinated Alcohols
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Combined Yield (%) |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.2 | 95 |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 6.7:1 | 92 |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >20:1 | 90 |
| 4 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >20:1 | 85 |
Regioisomer A is the 3-aryl/heteroaryl-5-fluoroalkyl pyrazole. TFE = 2,2,2-trifluoroethanol, HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
Table 2: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition [2]
| Entry | Hydrazine | Alkyne | Product | Yield (%) |
| 1 | N,N-dimethylhydrazine | Ethyl phenylpropiolate | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | 85 |
| 2 | N,N-diethylhydrazine | Ethyl phenylpropiolate | Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate | 78 |
| 3 | N-methyl-N-phenylhydrazine | Ethyl phenylpropiolate | Ethyl 1-phenyl-5-phenyl-1H-pyrazole-3-carboxylate | 92 |
| 4 | N,N-dimethylhydrazine | Methyl 3-phenylpropiolate | Methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | 82 |
Table 3: Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones [1]
| Entry | Sydnone | 2-Alkynyl-1,3-dithiane | Product | Yield (%) |
| 1 | N-phenylsydnone | 2-(phenylethynyl)-1,3-dithiane | 3-(1,3-dithian-2-yl)-1,4-diphenyl-1H-pyrazole | 72 |
| 2 | N-(4-chlorophenyl)sydnone | 2-(phenylethynyl)-1,3-dithiane | 1-(4-chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 75 |
| 3 | N-(4-methoxyphenyl)sydnone | 2-(phenylethynyl)-1,3-dithiane | 3-(1,3-dithian-2-yl)-1-(4-methoxyphenyl)-4-phenyl-1H-pyrazole | 65 |
| 4 | N-phenylsydnone | 2-((4-chlorophenyl)ethynyl)-1,3-dithiane | 4-(4-chlorophenyl)-3-(1,3-dithian-2-yl)-1-phenyl-1H-pyrazole | 73 |
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis in Fluorinated Alcohols[8]
This protocol describes a method to achieve high regioselectivity in the condensation of unsymmetrical 1,3-diketones with methylhydrazine by using a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in HFIP (0.2 M solution).
-
Add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired pyrazole regioisomer.
Protocol 2: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition[2]
This protocol details the synthesis of polysubstituted pyrazoles via a copper-catalyzed aerobic oxidative cycloaddition of N,N-disubstituted hydrazines and alkynoates.
Materials:
-
N,N-disubstituted hydrazine (e.g., N-methyl-N-phenylhydrazine) (0.5 mmol)
-
Alkynoate (e.g., ethyl phenylpropiolate) (0.6 mmol)
-
Cu₂O (5 mol%)
-
K₂CO₃ (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the N,N-disubstituted hydrazine (0.5 mmol), alkynoate (0.6 mmol), Cu₂O (5 mol%), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with air (this can be repeated 3 times).
-
Add DMSO (2 mL) to the tube.
-
Stir the reaction mixture at 100 °C for 12 hours under an air atmosphere (using a balloon).
-
After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the polysubstituted pyrazole.
Protocol 3: Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones[1]
This protocol describes a novel base-mediated [3+2] cycloaddition for the regioselective synthesis of 1,3,4-trisubstituted pyrazoles.
Materials:
-
Sydnone (e.g., N-phenylsydnone) (0.2 mmol)
-
2-Alkynyl-1,3-dithiane (e.g., 2-(phenylethynyl)-1,3-dithiane) (0.3 mmol)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 0.3 mmol)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the sydnone (0.2 mmol) and 2-alkynyl-1,3-dithiane (0.3 mmol).
-
Add anhydrous THF (2 mL) and cool the mixture to 0 °C.
-
Slowly add LiHMDS (1.0 M in THF, 0.3 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,3,4-trisubstituted pyrazole.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows in the regioselective synthesis of pyrazoles.
Caption: Competing pathways in the Knorr synthesis of pyrazoles.
Caption: General workflow for [3+2] cycloaddition reactions.
Caption: Simplified signaling pathway for a pyrazole-based COX-2 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Potassium Hydrotris(pyrazolyl)borates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydrotris(pyrazolyl)borates, often referred to as scorpionate ligands, are a versatile class of tripodal ligands widely employed in coordination chemistry, catalysis, and bioinorganic chemistry. The traditional synthesis, pioneered by Trofimenko, typically involves the high-temperature, solvent-free reaction of potassium borohydride with three equivalents of a pyrazole derivative. While effective, this method often requires long reaction times and high temperatures. Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction time, increased yields, and alignment with the principles of green chemistry.[1] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of these important ligands.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The application of microwave irradiation dramatically accelerates the synthesis of potassium hydrotris(pyrazolyl)borates, leading to higher yields in a fraction of the time required by conventional heating methods.[1][2] The following table summarizes the key quantitative data for the synthesis of both the parent potassium hydrotris(1-pyrazolyl)borate (KTp) and the substituted potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*).
| Ligand | Synthesis Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| KTp | Microwave-Assisted | KBH₄, 3,5-Dimethylpyrazole | 200 | 5 min | 90 | [1][2] |
| KTp | Conventional (Melt) | KBH₄, 3,5-Dimethylpyrazole | 210 | 90 min | 78 | [2] |
| KTp | Microwave-Assisted (Adapted Protocol) | KBH₄, Pyrazole | ~200 | ~5-10 min | High (expected) | Adapted from[1][2] |
| KTp | Conventional (Melt) | KBH₄, Pyrazole | ~200 | 20 hours | High | [3] |
KTp: Potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate KTp: Potassium hydrotris(1-pyrazolyl)borate
Experimental Protocols
Safety Precaution: The synthesis of hydrotris(pyrazolyl)borates involves the evolution of hydrogen gas. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Microwave synthesis at elevated temperatures and pressures should only be performed in dedicated microwave reactors with appropriate safety features.
Protocol 1: Microwave-Assisted Synthesis of Potassium Hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*)
This protocol is based on the method described by Alarabi and Alqamoudy.[1][2]
Materials:
-
Potassium borohydride (KBH₄)
-
3,5-Dimethylpyrazole
-
Toluene (hot)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesis reactor
Procedure:
-
Place potassium borohydride (e.g., 0.1 g, 1.85 mmol) and 3,5-dimethylpyrazole (e.g., 0.5 g, 5.20 mmol) in a 10 mL microwave reactor vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Set the microwave program with the following parameters:
-
Once the reaction is complete and the vessel has cooled, carefully open the vial in a fume hood.
-
Add hot toluene (~5 mL) to the solid product and stir to wash away any unreacted 3,5-dimethylpyrazole.
-
Filter the white solid product and wash it several times with hot toluene.
-
Dry the product under vacuum to obtain potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate as a white powder.
Characterization:
-
IR (cm⁻¹): ν(B-H) ~2436 cm⁻¹, ν(C-H) ~2862, 2925, 2960 cm⁻¹.[1][2]
-
¹H NMR (DMSO-d₆): δ ~2.05 (s, 9H, CH₃), ~3.17 (s, 9H, CH₃), ~5.53 (s, 3H, pyrazolyl C-H).[2]
-
¹³C NMR (DMSO-d₆): δ ~12.14 (CH₃), ~103.93 (pyrazolyl C-H), ~144.23 (pyrazolyl C-CH₃).[1]
Protocol 2: Microwave-Assisted Synthesis of Potassium Hydrotris(1-pyrazolyl)borate (KTp) (Adapted)
This is an adapted protocol based on the successful synthesis of the substituted analogue and general principles of Trofimenko's synthesis.[3][4]
Materials:
-
Potassium borohydride (KBH₄)
-
Pyrazole
-
Toluene (hot)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesis reactor
Procedure:
-
Place potassium borohydride (e.g., 0.1 g, 1.85 mmol) and pyrazole (e.g., 0.38 g, 5.55 mmol) in a 10 mL microwave reactor vial with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Set the microwave program. A starting point would be similar to the KTp* synthesis, with potential optimization of the hold time:
-
Heating Step: Ramp to 200°C over 2 minutes.
-
Reaction Step: Hold at 200°C for 5-10 minutes.
-
Cooling Step: Cool the vessel to below 50°C with stirring.
-
-
After cooling, carefully open the vial in a fume hood.
-
Add hot toluene (~5 mL) to the solid product to remove excess pyrazole.
-
Filter the white solid product and wash with additional hot toluene.
-
Dry the product under vacuum.
Characterization:
-
IR (cm⁻¹): A characteristic sharp ν(B-H) stretch is expected around 2450-2550 cm⁻¹.[5]
-
¹H NMR (CD₃CN): δ ~6.09 (t, 3H), ~7.46 (d, 3H), ~7.57 (d, 3H).[5]
-
¹³C NMR (CD₃CN): δ ~102.88, ~134.09, ~139.13.[5]
Visualizations
Experimental Workflow
The general workflow for the microwave-assisted synthesis of potassium hydrotris(pyrazolyl)borates is a streamlined process from reagent addition to product isolation.
Caption: Experimental workflow for microwave-assisted KTp synthesis.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several distinct advantages over conventional heating methods for the preparation of potassium hydrotris(pyrazolyl)borates.
Caption: Microwave-assisted vs. conventional synthesis advantages.
References
- 1. bulletin.zu.edu.ly [bulletin.zu.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium tris(3,5-dimethyl-1-pyrazolyl)borate - Wikipedia [en.wikipedia.org]
- 5. jcsp.org.pk [jcsp.org.pk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with Unprotected Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in Suzuki coupling reactions of unprotected pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no yield in my Suzuki coupling reaction with an unprotected pyrazole?
A1: Low yields in Suzuki couplings with unprotected pyrazoles are often due to the acidic N-H proton of the pyrazole ring. This proton can lead to several complications:
-
Catalyst Inhibition: The pyrazole can act as a ligand for the palladium catalyst, forming an inactive Pd-azolyl intermediate. This complex can be the catalytic resting state, slowing down or halting the catalytic cycle.[1][2]
-
Competing N-Arylation: Under certain conditions, the desired C-C bond formation can compete with N-arylation of the pyrazole ring.[3]
-
Base-Related Issues: The choice of base is critical. Strong bases can deprotonate the pyrazole, which can exacerbate catalyst inhibition. Conversely, a base that is too weak may not be effective in the transmetalation step.
Q2: What are the most common side reactions in Suzuki couplings of unprotected pyrazoles and how can I minimize them?
A2: Besides catalyst inhibition, two common side reactions that lower the yield of the desired product are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water.[1][4] To minimize this:
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the halo-pyrazole. The presence of oxygen can promote the homocoupling of the boronic acid. To minimize this:
Q3: Should I use a boronic acid or a boronate ester for my unprotected pyrazole coupling?
A3: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.
-
Boronic acids are generally more reactive and can lead to faster reaction times.[5][9] However, they are more susceptible to protodeboronation.[6][9]
-
Boronate esters (e.g., pinacol esters) are more stable, easier to handle, and less prone to decomposition and protodeboronation.[5][6] While they may react slower, the increased stability can often lead to higher overall yields, especially in challenging couplings.[5] For many Suzuki-Miyaura reactions, it is believed that the boronate ester hydrolyzes in situ to the more reactive boronic acid.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst inhibition by the pyrazole N-H group. | Use a specialized catalyst system known to be effective for N-H heterocycles, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[1][2] Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate base. | Use a milder base such as K₃PO₄ or K₂CO₃.[1][7] Avoid very strong bases that can lead to catalyst deactivation. | |
| Low reaction temperature. | Gradually increase the reaction temperature. For some challenging couplings of unprotected pyrazoles, temperatures around 100 °C may be necessary.[1] | |
| Significant Protodeboronation | Unstable boronic acid. | Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[5][6] |
| Harsh reaction conditions. | Use a milder base, lower the reaction temperature, and shorten the reaction time. Monitor the reaction progress to avoid prolonged heating after completion.[4] | |
| Formation of Homocoupling Products | Presence of oxygen. | Ensure all solvents and reagents are rigorously degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.[4][8] |
| Mixture of C-arylated and N-arylated Products | Reaction conditions favoring N-arylation. | While less common in Suzuki reactions, if N-arylation is observed, consider using ligands and conditions specifically developed for C-C bond formation. Copper-catalyzed conditions are often used for N-arylation and should be avoided if C-C coupling is desired.[3] |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / SPhos | - | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Modest |
| P2 (SPhos precatalyst) | P2 | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80 |
| P1 (XPhos precatalyst) | P1 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1]
Table 2: Suzuki Coupling of Chloroindoles and Related Heterocycles with Arylboronic Acids
| Catalyst / Ligand | Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P1 (XPhos precatalyst) | P1 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 |
This table highlights that for some "easier" N-H heterocyclic substrates, milder conditions can be highly effective with the right catalyst system.[1]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of Unprotected Pyrazoles [1]
An oven-dried vial is charged with the halo-pyrazole (1.0 mmol), the arylboronic acid (2.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). The vial is sealed with a septum and purged with argon. The palladium precatalyst (P1 or P2, 2.5–7 mol%) is then added. Dioxane (4 mL) and water (1 mL) are added via syringe. The reaction mixture is then stirred at the indicated temperature (e.g., 100 °C) for the specified time (e.g., 15-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki coupling of unprotected pyrazoles.
Caption: Troubleshooting logic for low yields in pyrazole Suzuki coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
preventing protodeboronation of potassium pyrazoletrifluoroborates
Welcome to the Technical Support Center for potassium pyrazoletrifluoroborates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer solutions to common issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of potassium pyrazoletrifluoroborates in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Significant Protodeboronation Observed by NMR or LC-MS Analysis
-
Question: I am observing a significant amount of the protodeboronated pyrazole byproduct in my reaction mixture. What are the likely causes and how can I minimize it?
-
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for heteroaromatic boron reagents. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and mitigate protodeboronation:
-
Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.
-
Recommendation: If your catalyst system is sufficiently active, consider lowering the reaction temperature. Many couplings with potassium heteroaryltrifluoroborates can proceed efficiently at temperatures ranging from room temperature to 85°C.[1]
-
-
Choice of Base: The strength and type of base play a crucial role. Stronger bases can promote protodeboronation.
-
Recommendation: Switch to a milder base. Carbonates such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective and less likely to cause significant protodeboronation compared to hydroxides.[1]
-
-
Solvent System: The solvent can influence the stability of the trifluoroborate salt and the rate of protodeboronation.
-
Recommendation: A mixture of an organic solvent and water is typically used in Suzuki-Miyaura reactions. Anhydrous conditions can sometimes suppress protodeboronation, but water is often necessary for the hydrolysis of the trifluoroborate to the active boronic acid species.[2] Optimizing the organic solvent-to-water ratio is recommended. Ethanol has been used successfully in couplings of heteroaryltrifluoroborates.[1]
-
-
Catalyst Loading and Ligand Choice: An inefficient catalyst system can lead to longer reaction times, providing more opportunity for protodeboronation.
-
Recommendation: Ensure your palladium catalyst and phosphine ligand are appropriate for the specific coupling. For heteroaryltrifluoroborates, a common and effective system is Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like RuPhos.[1] Increasing the catalyst loading slightly might also help to accelerate the desired coupling over the decomposition pathway.
-
-
N-Protection of the Pyrazole Ring: For N-unsubstituted pyrazoles, the acidic N-H proton can complicate the reaction.
-
Recommendation: If you are using an N-unsubstituted pyrazoletrifluoroborate, consider protecting the nitrogen atom with a group like Boc (tert-butyloxycarbonyl).[3] This can improve stability and solubility, and in some cases, lead to cleaner reactions. However, be aware that some protecting groups may be cleaved under the reaction conditions.
-
-
Issue 2: Low or No Conversion to the Desired Cross-Coupled Product
-
Question: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the issue?
-
Answer: Low conversion in a Suzuki-Miyaura coupling can be due to several factors, some of which are related to the stability of the potassium pyrazoletrifluoroborate.
-
Insufficient Hydrolysis of the Trifluoroborate: The trifluoroborate salt is a stable "pro-drug" for the boronic acid, which is the active species in the catalytic cycle. Insufficient water in the reaction mixture can lead to slow hydrolysis and thus low reactivity.
-
Recommendation: While excess water can promote protodeboronation, a certain amount is necessary. If using anhydrous solvents, consider the addition of a controlled amount of water.
-
-
Catalyst Inactivation: The catalyst may be deactivated before the reaction is complete.
-
Recommendation: Ensure your reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the palladium catalyst. Using a pre-catalyst, such as XPhos Pd G2, can sometimes improve catalyst stability and activity.[3]
-
-
Substrate-Specific Issues: The electronic properties of your specific pyrazoletrifluoroborate or the coupling partner (aryl/heteroaryl halide) may require optimization of the reaction conditions.
-
Recommendation: For electron-deficient pyrazoles or challenging aryl halides, a more electron-rich ligand or a different base may be required to facilitate the transmetalation step of the catalytic cycle.
-
-
Frequently Asked Questions (FAQs)
Q1: How stable are potassium pyrazoletrifluoroborates compared to their corresponding boronic acids?
A1: Potassium pyrazoletrifluoroborates are significantly more stable than their boronic acid counterparts.[1] The tetracoordinate boron in the trifluoroborate salt is less susceptible to protodeboronation, making them bench-stable solids that can often be stored at room temperature for extended periods without significant decomposition.[1][4] In contrast, many heteroarylboronic acids, including those of pyrazole, are prone to decomposition and may require storage at low temperatures.[1]
Q2: Do I need to protect the nitrogen atom of the pyrazole ring before using the trifluoroborate in a Suzuki-Miyaura coupling?
A2: It depends on the specific substrate and reaction conditions. For some N-unsubstituted pyrazoles, the coupling reaction may proceed without protection. However, in many cases, N-protection with a group like Boc can lead to higher yields and a cleaner reaction profile by preventing potential side reactions involving the acidic N-H proton.[3] It is advisable to screen both the protected and unprotected versions if you are developing a new reaction.
Q3: What are the best analytical techniques to monitor the protodeboronation of my potassium pyrazoletrifluoroborate?
A3: The most common and effective techniques are:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for directly observing the trifluoroborate salt. The disappearance of the characteristic signal for the R-BF₃⁻ species and the appearance of new fluorine-containing species can be used to quantify the extent of decomposition.[5]
-
HPLC-UV: A reversed-phase HPLC method can be developed to separate the starting pyrazoletrifluoroborate, the desired coupled product, and the protodeboronated pyrazole byproduct.[6][7] This allows for the quantification of all key components in the reaction mixture.
Q4: Can I use potassium pyrazoletrifluoroborates in other cross-coupling reactions besides Suzuki-Miyaura?
A4: Yes, potassium organotrifluoroborates are versatile reagents that can be used in other cross-coupling reactions, such as Chan-Evans-Lam (C-N and C-O bond formation) and Rh-catalyzed additions.[4] The specific reaction conditions will need to be optimized for each type of transformation.
Data Summary
Due to the limited availability of specific quantitative stability data for a wide range of potassium pyrazoletrifluoroborates, the following tables provide a general overview based on studies of various heteroaryltrifluoroborates and related boronic acids. These should be used as a guide for optimizing your specific reaction conditions.
Table 1: General Effect of Reaction Conditions on Protodeboronation of Heteroaromatic Boron Species
| Parameter | Condition | Impact on Protodeboronation | Recommendation |
| Temperature | High (>100 °C) | Increases rate | Use the lowest effective temperature. |
| Low (RT - 80 °C) | Decreases rate | Ideal for sensitive substrates. | |
| Base | Strong (e.g., NaOH, KOH) | Can significantly increase rate | Avoid if possible. |
| Mild (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Generally lower rates | Recommended for most applications.[1] | |
| Solvent | Anhydrous Aprotic | Can minimize protodeboronation | May slow down desired reaction. |
| Protic (e.g., EtOH, H₂O) | Can be a proton source, but often necessary | Optimize the water content carefully. | |
| pH | Neutral to slightly basic | Can be a region of high stability for some trifluoroborates | Buffer the reaction if necessary. |
| Acidic or strongly basic | Can accelerate protodeboronation | Avoid extreme pH conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Potassium Pyrazoletrifluoroborates
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Potassium pyrazoletrifluoroborate (1.05 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Ethanol
-
Water
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the potassium pyrazoletrifluoroborate, the aryl or heteroaryl halide, sodium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium(II) acetate and RuPhos ligand under a positive pressure of the inert gas.
-
Add the degassed ethanol and water (a common starting ratio is 4:1 to 10:1 ethanol:water).
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing the protodeboronation of potassium pyrazoletrifluoroborates.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
optimization of reaction conditions for Potassium 1H-pyrazole-4-trifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium 1H-pyrazole-4-trifluoroborate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. First, a protected pyrazole, such as 1-Boc-4-halopyrazole, is reacted with a boron source like pinacol diboron to form the corresponding boronic acid pinacol ester.[1] This intermediate is then deprotected and converted to the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF2).[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a refrigerated and dry environment.[4] While generally stable to air and moisture, proper storage ensures its long-term integrity and reactivity.[5][6]
Q3: In which solvents is this compound soluble?
A3: Potassium organotrifluoroborates typically exhibit poor solubility in many common organic solvents. They are generally soluble in polar solvents such as methanol, acetonitrile, and water.
Q4: How can I monitor the progress of the reaction to form the trifluoroborate salt?
A4: The conversion of the boronic acid or ester to the trifluoroborate salt can be effectively monitored by 19F NMR spectroscopy.[7] The disappearance of the starting material and the appearance of the product's characteristic trifluoroborate signal will indicate the reaction's progress. For the conversion of a boronic acid to the trifluoroborate, 11B-NMR can also be used, monitoring the disappearance of the boronic acid peak.[5]
Troubleshooting Guide
Problem 1: Low yield during the synthesis of the pyrazole-4-boronic acid pinacol ester precursor.
-
Question: I am experiencing low yields in the synthesis of pyrazole-4-boronic acid pinacol ester from 1-Boc-4-halopyrazole and pinacol diboron. What are the critical parameters to optimize?
-
Answer: Low yields in this Miyaura-type borylation reaction can often be attributed to the catalyst, base, or reaction temperature. Ensure that the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), is active.[1] The choice and concentration of the weak alkali metal salt (e.g., potassium acetate) are also crucial. The reaction temperature should be optimized, typically between 25-110 °C.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst degradation.
Problem 2: Incomplete conversion of the boronic ester to the trifluoroborate salt.
-
Question: My reaction to convert the pyrazole-4-boronic acid pinacol ester to the potassium trifluoroborate salt is not going to completion. What could be the issue?
-
Answer: Incomplete conversion is often due to an insufficient amount of potassium hydrogen fluoride (KHF2) or inadequate reaction time. A molar excess of KHF2 is typically required. The reaction is often performed in a mixture of methanol and water to ensure the solubility of both the boronic ester and KHF2.[2] Gentle heating can sometimes facilitate the conversion. Monitoring the reaction by 19F NMR is recommended to determine the optimal reaction time.[7]
Problem 3: Difficulty in purifying the final this compound product.
-
Question: I am struggling to purify the final product. It appears to be contaminated with byproducts.
-
Answer: A common byproduct from the conversion of a pinacol boronic ester is pinacol. This can be challenging to remove by simple filtration or recrystallization. An effective method for removing pinacol is through azeotropic distillation with water under reduced pressure.[2] The crude product can be dissolved in a methanol/water solution and concentrated on a rotary evaporator multiple times to azeotropically remove the pinacol.[2] The final product can then be purified by recrystallization from a suitable solvent system, such as acetone/hexane or acetonitrile.
Problem 4: The N-H pyrazole undergoes unwanted side reactions.
-
Question: I suspect the N-H proton on the pyrazole ring is causing side reactions. Should I use a protecting group?
-
Answer: Yes, if side reactions involving the N-H proton are suspected, using a protecting group is a viable strategy. The Boc (tert-butoxycarbonyl) group is commonly used for the synthesis of the boronic ester precursor.[1] This group can be removed thermally during the workup of the boronic ester synthesis, prior to the conversion to the trifluoroborate salt.[1] For the trifluoroborate formation step itself, the reaction is typically performed under conditions where the N-H group does not interfere. However, if issues persist, N-protection should be considered throughout the sequence, followed by a final deprotection step.
Experimental Protocols
Synthesis of Pyrazole-4-boronic acid pinacol ester
This protocol is adapted from a general method for the synthesis of pyrazole-4-boronic acid pinacol ester.[1]
-
Reaction Setup: In a reaction vessel, combine 1-Boc-4-halopyrazole (1 equivalent), pinacol diboron (1.1 to 1.5 equivalents), and a weak alkali metal salt such as potassium acetate (3 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as a mixture of dioxane and water. Purge the mixture with an inert gas (e.g., nitrogen) for 15-20 minutes. Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.01 to 0.05 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Deprotection: Cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The Boc group can be removed by heating the crude 1-Boc-4-pyrazole pinacol borate to a molten state (140-180 °C) until gas evolution ceases.[1]
-
Purification: Cool the residue to room temperature, add petroleum ether, and stir to form a slurry. Filter the solid and dry to obtain pure pyrazole-4-boronic acid pinacol ester.
Conversion to this compound
This protocol is a general procedure for converting boronic acid esters to potassium trifluoroborate salts.[2]
-
Reaction Setup: Dissolve the pyrazole-4-boronic acid pinacol ester (1 equivalent) in methanol.
-
Addition of KHF2: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3-4 equivalents). Add the KHF2 solution to the solution of the boronic ester.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by 19F NMR or TLC.
-
Workup and Purification: Remove the methanol by rotary evaporation. If pinacol is present, add water and methanol and repeat the evaporation to azeotropically remove the pinacol.[2] The resulting solid can be collected by filtration, washed with a cold non-polar solvent (like cold acetone or diethyl ether), and dried under vacuum to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Analogous Pyrazole Trifluoroborate Synthesis
| Entry | Reactant | Hydrazine | Temperature (°C) | Yield (%) | Reference |
| 1 | Ynone Trifluoroborate | Hydrazine | Room Temp | 93 | [7] |
| 2 | Ynone Trifluoroborate | 2-Hydroxyethylhydrazine | Room Temp | 98 | [7] |
Note: This data is for the synthesis of pyrazole-5-trifluoroborates and is presented for illustrative purposes of typical reaction conditions and yields.
Visualizations
References
- 1. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Scientist.com [app.scientist.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Pyrazole Trifluoroborate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of pyrazole trifluoroborate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of pyrazole 5-trifluoroborates from ynone trifluoroborates and hydrazines?
A1: The most prevalent byproduct is the formation of regioisomers, especially when using unsymmetrical hydrazines.[1][2] The reaction can yield two different regioisomeric pyrazoles depending on which nitrogen atom of the hydrazine attacks the ynone. Other potential byproducts include unreacted starting materials (ynone trifluoroborates), and colored impurities arising from the decomposition of the hydrazine starting material.[2][3] In subsequent reactions, such as halogenation, halodeborylation (loss of the trifluoroborate group) can occur as a side reaction.[4]
Q2: How can I identify the different regioisomers of pyrazole trifluoroborates?
A2: A combination of spectroscopic techniques is essential for distinguishing between regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools. The chemical shifts of the pyrazole ring protons and the fluorine atoms of the trifluoroborate group will differ between the two isomers. Two-dimensional NMR techniques like ROESY can be used to establish through-space correlations between the N-substituent and the pyrazole ring protons, confirming the regiochemistry.[4]
-
Mass Spectrometry (MS): While mass spectrometry will show the same mass for both regioisomers, fragmentation patterns may differ, providing clues to the structure. Coupling liquid chromatography with mass spectrometry (LC-MS) is highly effective for separating the isomers before MS analysis.[4]
Q3: My reaction mixture has turned yellow/red. What is the cause and how can I remove the colored impurities?
A3: The formation of colored impurities is often due to the decomposition of the hydrazine starting material, particularly with arylhydrazines, or oxidation of reaction intermediates.[2][3] These impurities can often be removed during purification. Column chromatography is generally effective.[2] In some cases, washing the crude product with a suitable solvent or performing a recrystallization can also help remove these colored byproducts.[3]
Q4: I am observing a significant amount of unreacted ynone trifluoroborate in my reaction. What can I do to improve the conversion?
A4: Low conversion can be due to several factors:
-
Purity of Starting Materials: Ensure that both the ynone trifluoroborate and the hydrazine are of high purity. Impurities in the starting materials can lead to side reactions and inhibit the desired transformation.[2]
-
Reaction Conditions: The reaction temperature and time may need to be optimized. Monitoring the reaction by Thin Layer Chromatography (TLC), LC-MS, or 19F NMR can help determine the optimal reaction duration.[2][4]
-
Stoichiometry: Ensure the correct stoichiometry of reactants is being used. A slight excess of the hydrazine is sometimes employed to drive the reaction to completion.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra (1H and 19F) show two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that are close in Rf value.
-
LC-MS analysis shows two peaks with the same mass-to-charge ratio.
-
-
Possible Causes:
-
Use of an unsymmetrical hydrazine (e.g., methylhydrazine, phenylhydrazine).
-
-
Solutions:
-
Chromatographic Separation: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system is crucial.[2]
-
Reaction Condition Optimization: The regioselectivity can be influenced by the solvent and reaction temperature. For instance, lowering the addition temperature of the hydrazine reagent can sometimes improve regioselectivity.[5]
-
Fractional Crystallization: If the regioisomers have different solubilities, fractional recrystallization can be attempted.[6]
-
Issue 2: Low Yield of Pyrazole Trifluoroborate
-
Symptoms:
-
Low isolated yield of the desired product after purification.
-
TLC or NMR analysis of the crude reaction mixture shows a significant amount of starting materials or multiple unidentified byproducts.
-
-
Possible Causes:
-
Incomplete reaction.
-
Degradation of starting materials or product.
-
Suboptimal workup or purification procedure.
-
-
Solutions:
-
Verify Starting Material Quality: Ensure the purity of the ynone trifluoroborate and hydrazine.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Monitor the reaction progress to avoid prolonged reaction times that could lead to degradation.[2]
-
Aqueous Workup: Ensure proper pH adjustment during the workup to prevent decomposition of the trifluoroborate salt.
-
Purification Method: Evaluate the purification method. Some pyrazole trifluoroborates may be sensitive to silica gel. In such cases, alternative purification techniques like recrystallization or chromatography on a different stationary phase (e.g., alumina) could be explored.
-
Issue 3: Halodeborylation during Subsequent Reactions
-
Symptoms:
-
In a subsequent reaction (e.g., halogenation, cross-coupling), the trifluoroborate group is lost and replaced by a hydrogen atom.
-
Mass spectrometry analysis shows a product with a mass corresponding to the pyrazole core without the BF3K group.
-
-
Possible Causes:
-
Harsh reaction conditions (e.g., high temperature, strong acid or base).
-
Certain reagents can promote the cleavage of the C-B bond.
-
-
Solutions:
-
Milder Reaction Conditions: Use milder halogenating agents (e.g., N-halosuccinimides instead of elemental halogens) and lower reaction temperatures.[4]
-
Protecting Groups: In some cases, it may be necessary to protect the trifluoroborate group or carry out the desired transformation before the formation of the trifluoroborate.
-
Data Presentation
Table 1: Regioselectivity in the Synthesis of Pyrazole 5-Trifluoroborates with Various Hydrazines
| Entry | Hydrazine (R-NHNH₂) | R Group | Ratio of Regioisomers (A:B) | Combined Yield (%) |
| 1 | Hydrazine | H | — | 93 |
| 2 | Methallylhydrazine | CH₂C(CH₃)CH₂ | 76:24 | 98 |
| 3 | 2-Hydroxyethylhydrazine | CH₂CH₂OH | 92:8 | 98 |
| 4 | 2-Cyanoethylhydrazine | CH₂CH₂CN | 29:71 | 77 |
Data adapted from Fricero, P., et al. (2017).[4] Regioisomer A corresponds to the pyrazole-5-trifluoroborate, and B corresponds to the pyrazole-3-trifluoroborate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazole 5-Trifluoroborates
This protocol describes the condensation of a ynone trifluoroborate with a hydrazine.
Materials:
-
Ynone trifluoroborate (1.0 equiv)
-
Hydrazine derivative (1.1 equiv)
-
Methanol (as solvent)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the ynone trifluoroborate (1.0 equiv) in methanol.
-
Add the hydrazine derivative (1.1 equiv) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the desired pyrazole trifluoroborate.[4][5]
Protocol 2: Analytical Method for Reaction Monitoring by LC-MS
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the analyte.
-
Scan Range: m/z 100-1000.
Procedure:
-
Prepare a dilute sample of the reaction mixture by taking a small aliquot and dissolving it in the initial mobile phase composition.
-
Inject the sample onto the LC-MS system.
-
Monitor the appearance of the product peak and the disappearance of the starting material peaks at their respective retention times and m/z values.
Visualizations
Caption: General reaction pathway for the formation of regioisomers in pyrazole trifluoroborate synthesis.
Caption: A logical workflow for troubleshooting common issues in pyrazole trifluoroborate reactions.
References
- 1. Synthesis of ynone trifluoroborates toward functionalized pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrazole-Containing Cross-Coupling Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole-containing cross-coupling products.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of pyrazole-containing compounds synthesized via cross-coupling reactions.
Problem: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is appropriate for your compound's pKa to prevent it from partitioning into the aqueous phase. Pyrazoles are weakly basic and can be protonated in acidic conditions, increasing their water solubility[1]. - Back-extract the aqueous layer with a small amount of organic solvent to recover any dissolved product[2]. |
| Product Adsorption onto Stationary Phase | - For column chromatography, deactivate the silica gel with triethylamine or ammonia in methanol to prevent the acidic silica from irreversibly binding your pyrazole product[3]. - Consider using a less polar solvent system or switching to a different stationary phase like alumina or reversed-phase silica (C18)[3]. |
| Inefficient Recrystallization | - Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling[4]. - Ensure the solution is thoroughly cooled, potentially in an ice bath or refrigerator, to induce maximum crystallization[4]. - If a single solvent is ineffective, try a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate)[4]. |
| Product Oiling Out | - "Oiling out" occurs when a compound precipitates above its melting point. To prevent this, increase the volume of the "good" solvent, cool the solution more slowly, or use a seed crystal to induce crystallization[4]. |
Problem: Persistent Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | - Unreacted Halo-pyrazole/Boronic Acid: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion[1]. If unreacted starting materials persist, they can often be separated by column chromatography[1][5][6]. - Unreacted Hydrazine (if applicable to synthesis): An acidic wash during the workup will form a water-soluble salt of the hydrazine, which can then be removed in the aqueous phase[1]. |
| Homocoupling of Boronic Acid | - This is a common byproduct in Suzuki-Miyaura reactions[7][8]. Careful control of reaction conditions, such as minimizing exposure to oxygen, can reduce its formation[7]. Purification is typically achieved through column chromatography. |
| Protodeboronation | - The boronic acid can be replaced by a proton from the solvent or base, leading to a de-halogenated starting material as a byproduct[8][9]. Using anhydrous solvents and appropriate bases can minimize this side reaction. Column chromatography is usually effective for separation. |
| Residual Palladium Catalyst | - Filtration: Pass the reaction mixture through a pad of Celite to remove heterogeneous palladium residues[10][11]. - Column Chromatography: Palladium catalysts can often be separated from the product by silica gel column chromatography[10][11]. - Scavenger Resins: Use solid-supported metal scavengers (e.g., thiol- or phosphine-functionalized resins) to effectively trap residual palladium[12][13]. - Activated Charcoal: Treatment with activated charcoal can help adsorb residual palladium, which is then removed by filtration[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude pyrazole-containing cross-coupling product?
A common first step after the reaction workup is to perform a simple filtration through a plug of Celite or silica gel. This can remove a significant portion of the insoluble inorganic salts and residual heterogeneous palladium catalyst[10][11].
Q2: How do I choose the right solvent system for column chromatography of my pyrazole derivative?
The choice of solvent system depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane[5]. The polarity can be gradually increased to elute your compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before running the column[14].
Q3: My pyrazole compound is a solid. Is recrystallization a good purification strategy?
Yes, recrystallization is often a very effective method for purifying solid pyrazole derivatives, especially for removing small amounts of impurities[4]. The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at room temperature[4][15]. Common solvents include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures[4].
Q4: Can I use an acid-base extraction to purify my pyrazole product?
Pyrazoles are weakly basic and can be protonated by acids to form water-soluble salts[1]. This property can be exploited in an acid-base extraction to separate your pyrazole product from non-basic impurities. The general procedure involves dissolving the crude mixture in an organic solvent, extracting with an aqueous acid, separating the layers, and then basifying the aqueous layer to precipitate the purified pyrazole, which can then be extracted back into an organic solvent[1][2][16].
Q5: How can I effectively remove residual palladium catalyst from my final product?
Residual palladium is a common issue in cross-coupling reactions. Here are several effective methods:
-
Filtration through Celite: A quick and easy first step to remove insoluble palladium species[10][11].
-
Silica Gel Chromatography: Often sufficient to separate the product from the catalyst[10][11].
-
Scavenger Resins: These are solid supports functionalized with ligands that chelate palladium, effectively removing it from solution. Thiol or phosphine-based resins are common choices[12][13].
-
Activated Charcoal: Stirring the crude product solution with activated charcoal can adsorb the palladium, which is then removed by filtration[1].
Experimental Protocols
Protocol 1: General Column Chromatography for Pyrazole Purification
-
Slurry Preparation: Adsorb the crude pyrazole product onto a small amount of silica gel by dissolving the product in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Loading: Carefully add the dried product-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate) to move the desired product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 2: Recrystallization of a Solid Pyrazole Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid[4].
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath[4].
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Methods for a Model 1-Aryl-3-phenyl-1H-pyrazole
| Purification Method | Purity of Final Product (by HPLC) | Yield (%) | Key Impurities Removed |
| None (Crude Product) | 75% | 100% | Unreacted starting materials, homocoupled byproduct, palladium catalyst |
| Recrystallization (Ethanol/Water) | 95% | 70% | Homocoupled byproduct, some starting materials |
| Column Chromatography (Hexane/EtOAc) | >99% | 85% | All starting materials, byproducts, and catalyst |
| Acid-Base Extraction | 98% | 80% | Non-basic impurities, homocoupled byproduct |
| Treatment with Scavenger Resin | 97% | 95% | Palladium catalyst |
Visualizations
Caption: A decision-making workflow for the purification of pyrazole-containing cross-coupling products.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spinchem.com [spinchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Pyrazole Cross-Coupling Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during pyrazole cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for pyrazoles, and why is catalyst deactivation a frequent issue?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for pyrazole functionalization are the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) reactions. Catalyst deactivation is a significant concern with pyrazole substrates due to a few key factors:
-
Coordination to Pyrazole Nitrogens: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species. This is a well-known issue with nitrogen-rich heterocycles.
-
Reaction Conditions: Cross-coupling reactions involving pyrazoles can sometimes necessitate elevated temperatures, which may promote catalyst decomposition and the formation of palladium black.[1]
-
Substrate-Related Inhibition: The pyrazole starting material or the coupled product can sometimes inhibit the catalyst, slowing down or halting the reaction.
Q2: I am observing a black precipitate in my reaction mixture, and the reaction has stalled. What is this, and what can I do?
A2: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal. Its formation signifies catalyst decomposition and is a common cause of reaction failure.
-
To prevent its formation:
-
Use well-defined palladium precatalysts, which can generate the active Pd(0) species more cleanly and efficiently than in-situ methods.
-
Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that stabilize the palladium center and prevent aggregation.
-
Optimize the reaction temperature; avoid excessively high temperatures that can accelerate catalyst decomposition.
-
Q3: My starting material is consumed, but I am not seeing my desired product. What are the possible reasons?
A3: This is a common and frustrating issue. Several possibilities could explain this observation:
-
Protodeboronation (in Suzuki reactions): Your boronic acid derivative may be unstable under the reaction conditions and is being replaced by a hydrogen atom. This is particularly common with electron-deficient boronic acids.
-
Dehalogenation: The halide on your pyrazole may be getting reductively cleaved, leading back to the parent pyrazole.
-
Ligand Degradation: The phosphine ligand may be degrading through oxidation or P-C bond cleavage, leading to catalyst deactivation.[2]
-
Formation of Off-Cycle Intermediates: The catalyst may be forming stable, inactive complexes with the solvent, base, or other species in the reaction mixture.
Q4: How does the choice of base affect catalyst stability and reaction outcome in pyrazole N-arylation?
A4: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can lead to catalyst deactivation or undesired side reactions.
-
Strong bases like sodium tert-butoxide (NaOtBu) are often very effective but can be incompatible with sensitive functional groups on your substrates.
-
Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.
-
The solubility of the base is also a critical factor. Insoluble bases can lead to reproducibility issues, while soluble organic bases like DBU can be advantageous, though they may also inhibit the catalyst at high concentrations.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Recommended Solutions |
| Catalyst Poisoning by Pyrazole Nitrogen | 1. Switch to a Bulkier Ligand: Use sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. 2. Use a Pre-catalyst: Employ a well-defined palladium precatalyst (e.g., Buchwald G3 or G4 precatalysts) for efficient generation of the active catalytic species.[3] |
| Inefficient Oxidative Addition | 1. Change the Halide: If feasible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are more reactive. 2. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for decomposition. |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. 2. Consider Boronic Acid/Ester Stability: For Suzuki reactions, ensure the boronic acid derivative is stable under the reaction conditions. Consider using more robust boronic esters (e.g., pinacol or MIDA esters). |
| Ligand Degradation | 1. Ensure Inert Atmosphere: Use rigorously deoxygenated solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Check Solvent Purity: Peroxides in solvents like THF can oxidize phosphine ligands. Use freshly purified solvents. |
Issue 2: Product and/or Starting Material Decomposition
| Potential Cause | Recommended Solutions |
| Reaction Temperature is Too High | 1. Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a More Active Catalyst System: A more efficient catalyst may allow for lower reaction temperatures. |
| Base Incompatibility | 1. Switch to a Milder Base: If using a strong base like NaOtBu, try a weaker base such as K₃PO₄ or Cs₂CO₃. 2. Protect Sensitive Functional Groups: If a particular functional group is susceptible to the base, consider a protection/deprotection strategy. |
Quantitative Data Summary
Table 1: Comparison of Halogen Reactivity in Pyrazole Cross-Coupling
| Reaction | Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Suzuki-Miyaura | Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but prone to dehalogenation. |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Good balance of reactivity and stability. | |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems.[4] | |
| Buchwald-Hartwig | Bromo | Pd(dba)₂/tBuDavePhos | Highest | 60-90 | Most effective for amination with amines lacking β-hydrogens.[4] |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate | Moderate | Less reactive than the bromo derivative.[4] |
Table 2: Effect of Base on the N-Arylation of 1H-Pyrazole with Iodobenzene
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | 180 | 8 | 9 |
| 2 | K₂CO₃ | 180 | 8 | 71 |
| 3 | KOtBu | 180 | 8 | 72 |
| 4 | - | 150 | 8 | 22 |
Reaction conditions: 1H-pyrazole, iodobenzene, CuO/AB catalyst (5.0 mol%). Data extracted from a study on copper-catalyzed N-arylation.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halopyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 equiv), a suitable ligand (e.g., SPhos, 0.04-0.10 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol for Monitoring Reaction Kinetics by ¹H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, combine the pyrazole substrate, coupling partner, base, and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent.
-
Initiation: Add the palladium catalyst/precatalyst to the NMR tube, cap it, and quickly invert to mix.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and the internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before complete consumption of the starting material is indicative of catalyst deactivation.
Visualizations
Caption: A troubleshooting workflow for catalyst deactivation.
Caption: A generalized catalytic cycle for cross-coupling reactions.
Caption: Key pathways leading to catalyst deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and catalytic properties of palladium( ii ) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00961D [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Selectivity of Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects on the selectivity of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvent-related challenges encountered in pyrazole synthesis?
A1: The most common challenges include poor regioselectivity, leading to mixtures of isomers that are difficult to separate, and low reaction yields.[1] The choice of solvent can significantly influence the reaction pathway, favoring the formation of one regioisomer over another.[2][3]
Q2: How do protic and aprotic solvents influence the regioselectivity of pyrazole synthesis?
A2: Protic solvents, such as alcohols, can influence regioselectivity by stabilizing charged intermediates or transition states through hydrogen bonding. For instance, in the reaction of β-enamino diketones, protic solvents have been shown to favor the formation of one regioisomer, while aprotic solvents lead to the other as the major product.[2] Aprotic dipolar solvents have also been reported to give better results than polar protic solvents like ethanol in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones.[4]
Q3: Are there "green" or more environmentally friendly solvent options for pyrazole synthesis?
A3: Yes, there is a growing emphasis on sustainable chemistry in pyrazole synthesis. Deep Eutectic Solvents (DESs) are biodegradable, have low toxicity, and can accelerate reaction rates and improve selectivity.[5][6] Water is another effective and environmentally benign solvent, particularly in multicomponent reactions for synthesizing pyranopyrazole derivatives.[7] Solvent-free reaction conditions are also a viable and often advantageous approach, leading to faster reactions, easier separation, and higher yields.[8][9]
Q4: Can solvent choice impact factors other than selectivity?
A4: Absolutely. The solvent can affect reaction rates, the solubility of reactants and catalysts, and the overall reaction mechanism.[5][10] In some cases, the solvent can also act as a catalyst, as seen with 2,2,2-trifluoroethanol, which can coordinate with carbonyl groups to stabilize the enol form of 1,3-dicarbonyl compounds.[11][12]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Hydrazines
Symptoms:
-
Formation of a nearly 1:1 mixture of regioisomers.
-
Difficulty in separating the desired isomer from the mixture.
Troubleshooting Steps:
-
Solvent Modification:
-
Switch to Fluorinated Alcohols: For reactions involving methylhydrazine, changing the solvent from traditional options like ethanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[13] HFIP, in particular, has been shown to provide excellent selectivity.
-
Evaluate Protic vs. Aprotic Solvents: Depending on your specific substrates, systematically test a protic solvent (e.g., ethanol, methanol) and a polar aprotic solvent (e.g., DMF, DMSO) to determine which favors your desired isomer.[2][4]
-
-
Temperature Optimization: Reaction temperature can be a critical parameter in controlling the isomeric ratio.[3] Experiment with running the reaction at a lower or higher temperature to see if it influences the selectivity.
-
pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the initial site of attack.[3][14] Consider adding a catalytic amount of acid or base.
Issue 2: Low Reaction Yield
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of multiple side products.
Troubleshooting Steps:
-
Solvent and Solubility:
-
Consider Greener Alternatives:
-
Deep Eutectic Solvents (DESs): These can act as both solvent and catalyst, often leading to accelerated reaction rates and improved yields.[6]
-
Microwave-Assisted Synthesis: This technique, often in combination with a solvent or under solvent-free conditions, can drastically reduce reaction times and improve yields.[7][15]
-
-
Solvent-Free Conditions: Eliminating the solvent altogether can sometimes lead to cleaner reactions and higher yields by increasing the concentration of reactants.[8][9]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.
| 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1a (CF₃COCH₂COR) | Ethanol (EtOH) | Low regioselectivity | |
| 1a (CF₃COCH₂COR) | 2,2,2-Trifluoroethanol (TFE) | 85:15 | |
| 1a (CF₃COCH₂COR) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | |
| 1b-f (various aryl/heteroaryl) | HFIP | Almost exclusively one isomer | [1] |
Experimental Protocols
Key Experiment: Improved Regioselectivity using Fluorinated Alcohols
This protocol is adapted from studies demonstrating the enhanced regioselectivity in pyrazole formation using fluorinated alcohols.[1][14]
Objective: To synthesize the desired N-methylpyrazole regioisomer with high selectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
Procedure:
-
In a clean, dry reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (5 mL).
-
To this solution, add methylhydrazine (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.
Mandatory Visualizations
Caption: Experimental workflow for regioselective pyrazole synthesis.
Caption: Troubleshooting logic for poor regioselectivity in pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suppression of Homocoupling in Pyrazolylboronic Ester Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving pyrazolylboronic esters.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of pyrazolylboronic ester reactions, and why is it a significant issue?
A1: Homocoupling is a common side reaction where two molecules of the pyrazolylboronic ester react with each other to form a symmetrical bipyrazole byproduct. This is problematic because it consumes the valuable boronic ester, reduces the yield of the desired unsymmetrical cross-coupled product, and introduces a structurally similar impurity that can be difficult to separate during purification.
Q2: What are the primary mechanistic pathways that lead to the homocoupling of pyrazolylboronic esters?
A2: The two main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the pyrazolylboronic ester, leading to the homocoupled product and regenerating the Pd(0) catalyst.[2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic ester to form the homocoupled dimer before the primary catalytic cycle for cross-coupling is established.[4][5]
Q3: How does the choice of palladium precatalyst affect the extent of homocoupling?
A3: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂.[1] Pd(0) catalysts can directly enter the cross-coupling catalytic cycle through oxidative addition with the aryl halide, thereby minimizing the concentration of Pd(II) species available to initiate the homocoupling pathway.[4][5]
Q4: What is the role of ligands in suppressing homocoupling?
A4: Bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), can significantly suppress homocoupling.[1] These ligands promote the desired oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle, making the cross-coupling reaction kinetically more favorable than the competing homocoupling side reaction.[1]
Q5: Can additives be used to minimize homocoupling?
A5: Yes, certain additives can be very effective. The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to be highly effective at suppressing homocoupling.[4][5][6] Potassium formate helps to maintain the palladium catalyst in its active Pd(0) state, thereby reducing the amount of Pd(II) available to mediate the homocoupling reaction.[4][5]
Q6: How do solvent and temperature influence homocoupling?
A6: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and can be effective in minimizing homocoupling.[7] While a certain amount of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling.[7] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can also help to suppress side reactions, including homocoupling.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of bipyrazole homocoupling byproduct detected in crude NMR/LC-MS. | 1. Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for an extended period or by performing multiple freeze-pump-thaw cycles.[1][4][5] 1b. Maintain a positive pressure of an inert atmosphere throughout the entire experiment. |
| 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). | 2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2b. If a Pd(II) source must be used, consider an in-situ reduction step or the addition of a mild reducing agent. | |
| 3. Sub-optimal ligand choice. | 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to accelerate the desired cross-coupling pathway.[1] | |
| 4. High instantaneous concentration of the pyrazolylboronic ester. | 4. Add the pyrazolylboronic ester solution slowly to the reaction mixture over a period of time to keep its concentration low.[6][7] | |
| Low yield of desired cross-coupled product, even with low homocoupling. | 1. Inefficient catalyst turnover. | 1. Screen different palladium sources, ligands, and bases to find the optimal combination for your specific substrates. |
| 2. De-boronation of the pyrazolylboronic ester. | 2. Ensure the base is not overly harsh and consider using milder conditions (e.g., lower temperature). | |
| 3. Catalyst poisoning. | 3. Ensure all reagents and solvents are of high purity. Iodide byproducts from certain aryl halides can sometimes inhibit the catalyst.[8] |
Data Presentation
Table 1: Effect of Dissolved Oxygen on Homocoupling Byproduct Formation
| Dissolved Oxygen Level (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
| Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[1] |
Table 2: Effect of Potassium Formate on Suppressing Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5 - 1.5 |
| With Potassium Formate | < 0.1 |
| Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[1][4][5] |
Table 3: Qualitative Effect of Palladium Precatalyst on Homocoupling
| Palladium Precatalyst | General Impact on Homocoupling | Rationale |
| Pd(OAc)₂, PdCl₂ (Pd(II) sources) | Higher tendency for homocoupling | Pd(II) can directly mediate homocoupling before reduction to the active Pd(0) catalyst.[4][5] |
| Pd(PPh₃)₄, Pd₂(dba)₃ (Pd(0) sources) | Lower tendency for homocoupling | Enters the catalytic cycle directly, minimizing the concentration of free Pd(II).[1] |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of a Pyrazolylboronic Ester with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvents (e.g., 1,4-dioxane, water) must be rigorously degassed prior to use. A common method is to sparge with argon or nitrogen for at least 30 minutes. The freeze-pump-thaw method (three cycles) is also highly effective.[1]
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), pyrazolylboronic pinacol ester (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and potassium formate (1.5 equiv.).
-
Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe.
-
Continue to bubble the inert gas through the solution (subsurface sparging) for an additional 15-20 minutes to ensure thorough deoxygenation.[4][5]
3. Catalyst Addition and Reaction:
-
To a separate small vial, weigh the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Quickly add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Diagram 2: Troubleshooting workflow for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of N-aryl-C-nitroazoles
Welcome to the technical support center for the purification of N-aryl-C-nitroazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-aryl-C-nitroazoles.
Issue 1: Low or No Recovery of the Desired Compound After Column Chromatography
-
Question: I ran a silica gel column to purify my N-aryl-C-nitroazole, but I'm seeing very low or no yield in the collected fractions. What could be the problem?
-
Answer: There are several potential reasons for low recovery after silica gel chromatography. N-aryl-C-nitroazoles, being electron-deficient and containing polar functional groups, can exhibit strong interactions with the acidic silica gel stationary phase, leading to irreversible adsorption or degradation.
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it is crucial to assess the stability of your compound on silica gel. This can be done by spotting a solution of your crude product on a TLC plate, allowing it to stand for a few hours, and then developing the plate to see if any new spots (degradation products) have appeared.
-
Deactivate the Silica Gel: The acidity of silica gel can be neutralized to prevent the degradation of sensitive compounds. This can be achieved by pre-treating the silica gel with a solution of a volatile base, such as triethylamine, in the eluent. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Consider an Alternative Stationary Phase: If your compound is highly sensitive to silica, consider using a more inert stationary phase. Alumina (neutral or basic) or Florisil® are common alternatives.
-
Optimize the Eluent System: Ensure your eluent system has the appropriate polarity. If the eluent is not polar enough, your compound will not move down the column. If it is too polar, it may co-elute with impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider dry loading. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your packed column.
-
Issue 2: Persistent Impurities After Purification
-
Question: I have purified my N-aryl-C-nitroazole by column chromatography and/or recrystallization, but I still see persistent impurities in the NMR spectrum. What are these impurities and how can I remove them?
-
Answer: The synthesis of N-aryl-C-nitroazoles can sometimes lead to the formation of closely related side products that can be challenging to separate.
Common Impurities and Removal Strategies:
| Impurity Type | Origin | Suggested Removal Strategy |
| Positional Isomers | Non-regioselective N-arylation of the azole ring. | Careful optimization of column chromatography, potentially using a shallower solvent gradient. Recrystallization from a solvent system that selectively crystallizes the desired isomer. |
| Di-nitro Compounds | Over-nitration during the synthesis. | These are typically more polar and can often be separated by column chromatography. |
| Bromo/Dibromo Compounds | Incomplete reaction or side reactions if bromine is used in the synthesis.[1] | These impurities have different polarities and can usually be separated by column chromatography. |
| N-oxides | Oxidation of the azole nitrogen during synthesis.[1] | Separation can be challenging due to similar polarities. Recrystallization may be more effective than chromatography. |
| Starting Materials | Incomplete reaction. | Usually have significantly different polarities and can be removed by column chromatography or a simple filtration/wash if solubilities differ significantly. |
Frequently Asked Questions (FAQs)
-
Q1: What are the best general-purpose solvents for recrystallizing N-aryl-C-nitroazoles?
-
A1: Ethanol is a commonly reported and effective solvent for the recrystallization of N-aryl-C-nitroazoles.[1] A review on C-nitro-N-phenylazoles mentions the successful recrystallization of 4-nitro-1-phenyl-1H-pyrazole from ethanol.[1] Mixed solvent systems, such as methanol/water or dioxane/water, have also been used for related pyrazole derivatives and can be a good starting point for optimization. The key is to find a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Q2: My N-aryl-C-nitroazole appears as streaks rather than distinct spots on a TLC plate. What does this indicate?
-
A2: Streaking on a TLC plate often suggests that the compound is either too polar for the chosen eluent system, is interacting too strongly with the stationary phase, or the sample is overloaded. Try developing the TLC plate in a more polar solvent system. If streaking persists, it could be an indication of compound degradation on the silica gel. Adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can sometimes improve the spot shape.
-
-
Q3: How can I visualize N-aryl-C-nitroazoles on a TLC plate if they are not UV-active?
-
A3: While many aromatic compounds are UV-active, if your compound is not, there are several chemical staining methods available. A common and specific method for nitro compounds involves their reduction to a primary amine followed by derivatization to form a colored azo dye. This can be achieved by spraying the TLC plate with a solution of stannous chloride (SnCl₂) in HCl, heating, and then treating with sodium nitrite followed by a coupling agent like β-naphthol. This method typically produces brightly colored spots. Other general-purpose stains like permanganate or p-anisaldehyde can also be effective depending on the other functional groups present in the molecule.
-
-
Q4: Can I use reverse-phase chromatography for the purification of N-aryl-C-nitroazoles?
-
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective alternative for purifying polar or water-soluble N-aryl-C-nitroazoles, especially if you are facing challenges with normal-phase (silica or alumina) chromatography. The elution order is reversed, with more polar compounds eluting first. Common mobile phases are mixtures of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol is a general guideline and should be optimized for each specific N-aryl-C-nitroazole.
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude N-aryl-C-nitroazole in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of 4-Nitro-1-phenyl-1H-pyrazole
This protocol is adapted from a literature procedure.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-nitro-1-phenyl-1H-pyrazole in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of N-aryl-C-nitroazoles.
Caption: Troubleshooting workflow for low recovery during column chromatography.
References
Validation & Comparative
A Head-to-Head Comparison: Potassium 1H-Pyrazole-4-trifluoroborate vs. Pyrazole Boronic Acid in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the boron reagent is critical to the success of these reactions. This guide provides an objective, data-driven comparison of two key reagents for the introduction of a pyrazole moiety: Potassium 1H-pyrazole-4-trifluoroborate and pyrazole-4-boronic acid.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Consequently, efficient methods for its incorporation into drug candidates are of high interest. While pyrazole boronic acids have been traditionally used, potassium pyrazole trifluoroborates are emerging as a superior alternative, primarily due to their enhanced stability and ease of handling.[2][3]
At a Glance: Key Differences
| Feature | This compound | Pyrazole-4-Boronic Acid |
| Stability | High; crystalline, bench-stable solid, resistant to air and moisture.[3] | Lower; prone to protodeboronation and formation of inactive cyclic trimeric anhydrides (boroxines).[2][3] |
| Handling | Easy to handle and store for extended periods without degradation.[2] | Requires more careful handling and storage, often under inert atmosphere and at low temperatures to minimize decomposition.[2] |
| Stoichiometry | Used in near-stoichiometric amounts due to high stability.[2] | Often requires an excess to compensate for degradation and ensure complete reaction. |
| Reaction Yields | Often provides higher and more reproducible yields, especially with challenging substrates.[2][4] | Yields can be variable, particularly with unprotected N-H pyrazoles, due to instability.[2] |
| Purification | Generally straightforward. | Can be more challenging to purify due to the presence of boroxine byproducts. |
Quantitative Performance Comparison
Direct head-to-head comparisons of this compound and pyrazole-4-boronic acid under identical conditions are limited in the literature. However, data from various studies allow for a comparative analysis of their performance in Suzuki-Miyaura coupling reactions.
Table 1: Suzuki Coupling of Unprotected 1H-Pyrazole-4-boron Reagents with 4-Bromoanisole
| Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1H-Pyrazole-4-boronic acid | 3 mol % Pd(OAc)₂, 6 mol % SPhos | K₃PO₄ | n-Butanol | 24 | <21 | [2] |
| This compound | 3 mol % Pd(OAc)₂, 6 mol % RuPhos | Na₂CO₃ | Isopropanol/H₂O | 48 | 20 | [2] |
| This compound (Optimized) | 5 mol % Pd(OAc)₂, 10 mol % RuPhos | Na₂CO₃ | Isopropanol/H₂O | 48 | 37 | [2] |
Note: The data clearly indicates that for unprotected pyrazoles, the Suzuki coupling is challenging for both boron reagents, yielding low amounts of the desired product. However, optimization of the reaction conditions for the trifluoroborate salt leads to a notable improvement in yield. It is widely acknowledged that N-protection of the pyrazole ring dramatically improves coupling efficiency for both reagent types.
Table 2: Suzuki Coupling of N-Protected Pyrazole Boronic Acids with Various Aryl Halides
| Pyrazole Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Boc-pyrazole-4-boronic acid pinacol ester | 4-Bromoacetophenone | 3 mol % Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | [5] |
| 1-Methyl-1H-pyrazole-5-boronic acid | 2-Chloropyridine | 2 mol % XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 86 | [6] |
| 1-Phenyl-1H-pyrazole-4-boronic acid | 3-Chloroindazole | 2.5 mol % P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 75 | [6] |
Table 3: Suzuki Coupling of Potassium Heteroaryltrifluoroborates with Various Aryl Halides
| Potassium Heteroaryltrifluoroborate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Potassium 1-Boc-indole-5-yltrifluoroborate | 4-Chlorobenzonitrile | 1.5 mol % Pd(OAc)₂, 3 mol % RuPhos | Cs₂CO₃ | THF/H₂O | 95 | [2] |
| Potassium Thiophen-2-yltrifluoroborate | 4-Bromobenzonitrile | 1.5 mol % Pd(OAc)₂, 3 mol % RuPhos | Cs₂CO₃ | THF/H₂O | 93 | [2] |
| Potassium Furan-2-yltrifluoroborate | 2-Chloropyridine | 3 mol % Pd(OAc)₂, 6 mol % RuPhos | Cs₂CO₃ | THF/H₂O | 61 | [2] |
Experimental Protocols
Synthesis of this compound from Pyrazole-4-boronic Acid
A general and efficient method for the preparation of potassium organotrifluoroborates from their corresponding boronic acids involves treatment with potassium hydrogen fluoride (KHF₂).[2]
Procedure:
-
To a solution of pyrazole-4-boronic acid (1.0 eq) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) dropwise at room temperature.
-
A white precipitate of this compound typically forms.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Collect the solid by filtration, wash with cold methanol and diethyl ether, and dry under vacuum to yield the desired potassium trifluoroborate salt.
General Procedure for Suzuki-Miyaura Coupling with this compound
The following is a representative protocol adapted from literature procedures for the coupling of potassium heteroaryltrifluoroborates.[2]
Materials:
-
This compound (1.05 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1.5-3 mol %)
-
RuPhos (3-6 mol %)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (2.0-3.0 eq)
-
Solvent (e.g., THF/H₂O or Isopropanol/H₂O, typically in a 10:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and cesium carbonate.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and RuPhos in the organic solvent.
-
Add the catalyst solution to the reaction vessel via syringe, followed by the addition of water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Pyrazole-4-boronic Acid
The following protocol is a general procedure for the Suzuki coupling of pyrazole boronic acids, often requiring N-protection for optimal results.[6]
Materials:
-
N-protected 4-halopyrazole (1.0 eq)
-
Aryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., XPhos Pd G2 precatalyst, 2-5 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/H₂O, typically in a 4:1 ratio)
Procedure:
-
In a reaction tube, combine the N-protected 4-halopyrazole, aryl boronic acid, palladium catalyst, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by silica gel chromatography to obtain the desired product.
Visualizing the Chemistry
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow comparison for handling and stability.
Caption: Stability comparison of pyrazole boron reagents.
Conclusion
For researchers engaged in the synthesis of pyrazole-containing compounds, this compound presents a compelling alternative to the corresponding boronic acid. Its superior stability translates to more reliable and reproducible Suzuki-Miyaura cross-coupling reactions, often with improved yields, particularly for challenging substrates.[2][3] While the initial synthesis of the trifluoroborate salt from the boronic acid is an additional step, the benefits of enhanced stability, ease of handling, and consistent performance in subsequent coupling reactions make it an invaluable tool in the synthetic chemist's arsenal, especially in the context of drug discovery and development where reproducibility and scalability are paramount.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Trifluoroborates and Other Organoboron Reagents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of organoboron reagents is a critical determinant in the successful synthesis of complex molecules, particularly in the construction of pyrazole-containing scaffolds prevalent in pharmaceuticals. This guide provides an objective, data-driven comparison of pyrazole trifluoroborates against other common organoboron reagents, namely boronic acids and MIDA boronates, with a focus on their performance in Suzuki-Miyaura cross-coupling reactions.
This analysis delves into the stability, handling characteristics, and reactivity of these reagents, supported by experimental data to inform rational reagent selection. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of the organoboron nucleophile significantly impacts reaction efficiency, yield, and substrate scope.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives
| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-4-phenyl-1H-pyrazole-5-trifluoroborate | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 78 | [2] |
| (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 | [3] |
| Potassium (1-methyl-1H-pyrazol-5-yl)trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 18 | 91 | [1] |
| 1H-Pyrazol-4-ylboronic acid | 4-Bromobenzonitrile | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | <21 | [1] |
Note: Yields are for isolated products. Reaction conditions are optimized for the specific reagents and may not be directly comparable.
The data suggests that pyrazole trifluoroborates and MIDA boronates can offer significant advantages in terms of yield and stability, particularly for challenging substrates or when using unprotected pyrazoles.[1] Boronic acids, while widely used, can be susceptible to protodeboronation, especially with heteroaryl substrates, leading to lower yields.[1]
Stability and Handling
The stability of organoboron reagents is a crucial factor for storage, handling, and reproducibility in synthetic protocols.
Table 2: Comparative Stability of Organoboron Reagents
| Reagent Type | Form | Air Stability | Moisture Stability | Storage | Key Considerations |
| Pyrazole Trifluoroborates | Crystalline solid | High | High | Long-term at room temp. | Generally stable, free-flowing powders.[4] |
| Boronic Acids | Solid | Variable | Prone to dehydration to boroxines and protodeboronation.[4] | Often requires refrigeration or inert atmosphere. | Purity can be inconsistent; prone to decomposition on the benchtop. |
| MIDA Boronates | Crystalline solid | High | High | Long-term at room temp. | Stable to chromatography; requires a deprotection step to release the boronic acid. |
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over many boronic acids which can be prone to decomposition.[4] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[4] MIDA (N-methyliminodiacetic acid) boronates also offer excellent stability and are compatible with chromatography, serving as a protected form of the corresponding boronic acid.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures.
General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Trifluoroborate
Materials:
-
Pyrazole trifluoroborate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 5:1)
Procedure:
-
To a Schlenk tube is added the pyrazole trifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The solvent mixture is added, and the reaction is stirred at the desired temperature (e.g., 100 °C) for the specified time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of a Pyrazoleboronic Acid
Materials:
-
Pyrazoleboronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
In a reaction vessel, the pyrazoleboronic acid, aryl halide, palladium catalyst, and base are combined.
-
The vessel is sealed and purged with an inert gas.
-
The solvent system is added, and the mixture is heated with stirring (e.g., 80-100 °C).
-
After the reaction is complete, it is cooled, and the organic product is extracted with a suitable solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.[3]
General Procedure for Suzuki-Miyaura Coupling of a Pyrazole MIDA Boronate
Materials:
-
Pyrazole MIDA boronate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., THF/H₂O, 2:1)
Procedure:
-
The pyrazole MIDA boronate, aryl halide, palladium catalyst, ligand, and base are added to a reaction flask.
-
The flask is flushed with an inert gas, and the solvent is added.
-
The reaction mixture is heated (e.g., 60-80 °C) until the starting material is consumed.
-
The reaction is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated.
-
The product is purified by chromatography.
Key Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can aid in understanding the relationships between these reagents and their application.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative workflow for handling different organoboron reagents.
Conclusion
Pyrazole trifluoroborates and MIDA boronates present compelling advantages over traditional boronic acids in terms of stability, handling, and, in many cases, reactivity in Suzuki-Miyaura cross-coupling reactions. Their enhanced stability translates to longer shelf-life, easier handling, and often more consistent reaction outcomes. While boronic acids remain a valuable class of reagents, the challenges associated with their stability, particularly for heteroaromatic derivatives, necessitate careful consideration and often protection/deprotection strategies. For the synthesis of complex pyrazole-containing molecules, especially in the context of drug discovery and development where robustness and reproducibility are paramount, pyrazole trifluoroborates and MIDA boronates represent superior alternatives. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and the overall synthetic strategy.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
The Superior Efficacy of Potassium 1H-pyrazole-4-trifluoroborate in C-C Bond Formation: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the quest for robust and efficient methodologies for constructing carbon-carbon (C-C) bonds is relentless. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor. This guide provides an objective comparison of Potassium 1H-pyrazole-4-trifluoroborate and its traditional boronic acid counterpart, highlighting the superior performance of the trifluoroborate salt with supporting experimental data.
Potassium organotrifluoroborates have emerged as a superior class of reagents in palladium-catalyzed cross-coupling reactions, largely overcoming the inherent instability of boronic acids.[1][2] Many heteroarylboronic acids, including pyrazole boronic acids, are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, leading to reduced yields and the need for excess reagents.[1][2] this compound, as a tetracoordinate boron species, offers enhanced stability to air and moisture, translating to more reliable and reproducible outcomes in C-C bond formation.[1][3]
Quantitative Performance Comparison
The advantages of this compound become evident when comparing reaction yields against the corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions. Data from studies on unprotected pyrazole derivatives highlight a significant improvement in product yields when utilizing the trifluoroborate salt.
| Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 1H-Pyrazol-4-ylboronic acid | Aryl Halide | 4-Aryl-1H-pyrazole | < 21 | [1] |
| This compound | 4-Bromobenzonitrile | 4-(1H-Pyrazol-4-yl)benzonitrile | 20 (unoptimized) | [1] |
| Potassium 1H-pyrazol-5-yltrifluoroborate | 4-Bromobenzonitrile | 4-(1H-Pyrazol-5-yl)benzonitrile | 84 (optimized) | [1] |
Note: The yield for this compound is from an initial, unoptimized reaction. Optimization, as demonstrated with the 5-yl isomer, can lead to substantially higher yields. The low yield of the boronic acid highlights its instability.
The Trifluoroborate Advantage: A Logical Overview
The enhanced performance of potassium trifluoroborates stems directly from their chemical structure, which confers greater stability and reactivity in the catalytic cycle.
Caption: Logical flow diagram illustrating the advantages of this compound.
Experimental Protocols
Synthesis of this compound
Potassium heteroaryltrifluoroborates are readily prepared from the corresponding boronic acids.
General Procedure:
-
The heteroarylboronic acid is dissolved in a suitable solvent.
-
An aqueous solution of potassium hydrogen fluoride (KHF₂) is added.
-
The mixture is stirred at room temperature until the reaction is complete.
-
The resulting solid potassium trifluoroborate salt is collected by filtration, washed, and dried.[1]
General Experimental Workflow for Suzuki-Miyaura Cross-Coupling
The following workflow outlines a typical procedure for the C-C bond formation using this compound.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates:
A microwave vial is charged with the aryl halide (0.25 mmol), this compound (0.26 mmol), Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-10 mol%), and a base (e.g., Na₂CO₃ or Cs₂CO₃, 2-3 equivalents).[1][4] The vial is sealed, and the atmosphere is replaced with an inert gas. A degassed solvent system (e.g., ethanol or toluene/water) is added.[1][4] The reaction mixture is heated to a specified temperature (e.g., 85 °C) and stirred for the required duration.[1] Upon completion, the reaction is cooled, diluted, and subjected to a standard aqueous workup. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the desired biaryl product.[1]
Conclusion
The empirical data and established chemical principles strongly support the use of this compound as a more effective reagent for C-C bond formation compared to its boronic acid analog. Its enhanced stability, ease of handling, and ability to produce higher, more consistent yields make it an invaluable tool for researchers, scientists, and professionals in drug development. The adoption of this superior reagent can lead to more efficient and reliable synthetic routes for the construction of complex molecules.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
A Head-to-Head Comparison of Palladium Catalysts for Pyrazole Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrazole ring is a critical step in the synthesis of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. The choice of the palladium catalyst and its associated ligands is paramount, directly influencing reaction efficiency, yield, and selectivity. This guide provides a head-to-head comparison of common palladium catalysts for the functionalization of pyrazoles, supported by experimental data to aid in catalyst selection and reaction optimization.
The pyrazole moiety is a prominent scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The ability to selectively introduce substituents onto the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile. Transition-metal-catalyzed C-H functionalization, particularly with palladium, has become an atom-economical and efficient strategy for creating diverse pyrazole derivatives.[1][2] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.[3]
This guide will focus on the direct C-H functionalization of pyrazoles, a key strategy for introducing aryl, alkyl, and other functional groups. We will compare the performance of different palladium catalyst systems and provide a detailed experimental protocol for a representative reaction.
Catalyst Performance in Pyrazole C-H Arylation
The direct arylation of pyrazoles is a widely used transformation. The selection of the palladium source and the ancillary ligand is crucial for achieving high yields and regioselectivity. The following table summarizes the performance of different palladium catalysts in the C-H arylation of pyrazoles.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | KOAc | DMA | 150 | 24 | High | [1] |
| Pd(OAc)₂ | Pyrazole-alkyl phosphine (L15) | KOAc | Dioxane | 110 | 8 | 56 (gram-scale) | [4] |
| Pd(OAc)₂ | None | Ag₂O | Acetic Acid | 80-130 | - | Good | [5][6] |
| Pd(dba)₂ | tBuBrettPhos | - | - | - | - | High | [7] |
Note: "High" and "Good" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some abstracts. The table highlights that both ligand-free systems and those employing specialized phosphine ligands can be effective, with the choice depending on the specific substrates and desired reaction conditions.
Key Considerations for Catalyst Selection
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and versatile precursor.[2][5][6][8][9][10][11] Other precursors like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) are also frequently used, particularly when a Pd(0) active species is desired from the outset.
-
Ligands: The choice of ligand is often the most critical factor in determining the success of a C-H functionalization reaction.[12][13] Sterically demanding and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, tBuBrettPhos), can significantly enhance catalytic activity, especially for challenging substrates.[7] Pyrazole-based ligands have also shown promise in providing high selectivity.[4][14] In some cases, simple ligands like pyridine can have a positive impact on reaction rate and selectivity.[9]
-
Base and Solvent: The base and solvent system plays a crucial role in the catalytic cycle, often influencing the rate-determining C-H activation step. Common bases include potassium acetate (KOAc) and silver oxide (Ag₂O), while solvents like dimethylacetamide (DMA), dioxane, and acetic acid are frequently employed.[1][4][5][6]
Experimental Protocol: C4-Arylation of 1,3,5-Trimethylpyrazole
This section provides a detailed experimental protocol for the palladium-catalyzed C4-arylation of 1,3,5-trimethylpyrazole with an aryl bromide, based on a literature procedure.[1]
Materials:
-
1,3,5-trimethylpyrazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA)
-
Sealed tube
-
Standard laboratory glassware
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a sealed tube, add 1,3,5-trimethylpyrazole (1 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium acetate (2 mmol).
-
Add dimethylacetamide (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a palladium-catalyzed pyrazole functionalization reaction.
Caption: General workflow for palladium-catalyzed pyrazole functionalization.
The following diagram illustrates a simplified catalytic cycle for palladium-catalyzed C-H arylation of a pyrazole.
Caption: Simplified catalytic cycle for C-H arylation of pyrazole.
Conclusion
The palladium-catalyzed functionalization of pyrazoles is a dynamic field with a wide array of catalysts and reaction conditions available to the synthetic chemist. While simple systems like Pd(OAc)₂ can be effective, the use of specialized ligands often provides superior results in terms of yield, selectivity, and substrate scope. This guide serves as a starting point for researchers looking to employ these powerful methods in their own work. Careful consideration of the catalyst system, including the palladium precursor, ligand, base, and solvent, is essential for successful reaction development.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of Products from Potassium 1H-pyrazole-4-trifluoroborate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic validation of products derived from Suzuki-Miyaura cross-coupling reactions utilizing Potassium 1H-pyrazole-4-trifluoroborate. It offers a comparison with alternative synthetic routes to 4-arylpyrazoles, supported by experimental data, to aid researchers in selecting the most suitable methods for their applications.
Introduction to this compound in Synthesis
This compound has emerged as a valuable and versatile building block in organic synthesis, particularly for the construction of 4-aryl-1H-pyrazoles. These pyrazole moieties are significant pharmacophores found in numerous biologically active compounds. The use of potassium trifluoroborate salts in Suzuki-Miyaura cross-coupling reactions offers several advantages over traditional boronic acids, including enhanced stability towards air and moisture, and resistance to protodeboronation, often leading to improved reaction yields and reproducibility.[1][2]
Spectroscopic Validation of 4-Aryl-1H-pyrazoles
The successful synthesis of 4-aryl-1H-pyrazoles from this compound necessitates rigorous spectroscopic validation to confirm the structure and purity of the final products. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR is instrumental in confirming the formation of the desired 4-aryl-1H-pyrazole. Key diagnostic signals include the disappearance of the proton at the 4-position of the pyrazole ring and the appearance of signals corresponding to the newly introduced aryl group. The pyrazole ring protons typically appear as singlets or doublets in the aromatic region of the spectrum.
¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton. The spectrum will show characteristic shifts for the carbon atoms of the pyrazole ring and the attached aryl group.
¹⁹F NMR: When applicable (for fluorine-containing aryl groups), ¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of fluorine atoms in the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 4-aryl-1H-pyrazoles, characteristic absorption bands include N-H stretching vibrations (typically broad and in the range of 3100-3300 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the pyrazole and aryl rings.[3]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Comparison of Synthetic Methods for 4-Aryl-1H-pyrazoles
While the Suzuki-Miyaura coupling of this compound is an efficient method, several alternative routes exist for the synthesis of 4-aryl-1H-pyrazoles. This section compares the trifluoroborate method with a traditional cyclocondensation approach.
Method 1: Suzuki-Miyaura Cross-Coupling of this compound
This method involves the palladium-catalyzed reaction of this compound with an appropriate aryl halide.
Method 2: Cyclocondensation of a β-Dicarbonyl Compound with Hydrazine
A classic approach to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or a substituted hydrazine.[4] For the synthesis of 4-arylpyrazoles, this would require a suitably substituted β-dicarbonyl precursor.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the synthesis of representative 4-aryl-1H-pyrazoles using the two methods described above.
Table 1: Synthesis of 4-Phenyl-1H-pyrazole
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Cyclocondensation |
| Starting Materials | This compound, Bromobenzene | 3-Phenyl-1,3-propanedial, Hydrazine |
| Reaction Yield | Typically Good to Excellent[2] | Variable, often moderate[4] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (s, 2H, pyrazole-H), 7.6-7.3 (m, 5H, Ar-H) | Similar to Method 1 |
| ¹³C NMR (CDCl₃, δ ppm) | ~135 (pyrazole-C), 129-125 (Ar-C), ~118 (pyrazole-C) | Similar to Method 1 |
| IR (cm⁻¹) | ~3140 (N-H), 1600, 1490 (C=C, C=N) | Similar to Method 1 |
| MS (m/z) | 144 [M]⁺[5][6] | 144 [M]⁺ |
Table 2: Synthesis of 4-(4-Methoxyphenyl)-1H-pyrazole
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Cyclocondensation |
| Starting Materials | This compound, 4-Bromoanisole | 3-(4-Methoxyphenyl)-1,3-propanedial, Hydrazine |
| Reaction Yield | Good to Excellent[2] | Moderate |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (s, 2H, pyrazole-H), 7.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃) | ~7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H)[1] |
| ¹³C NMR (CDCl₃, δ ppm) | ~159 (Ar-C-O), ~135 (pyrazole-C), 128-114 (Ar-C), ~118 (pyrazole-C), 55 (OCH₃) | ~158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7[1] |
| IR (cm⁻¹) | ~3150 (N-H), 1610, 1510 (C=C, C=N), ~1250 (C-O) | Similar to Method 1 |
| MS (m/z) | 174 [M]⁺ | 203 [M+H]⁺[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel is added this compound (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv). The vessel is purged with an inert gas (e.g., argon or nitrogen). A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples are typically analyzed as thin films on NaCl plates or as KBr pellets.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectra (HRMS) are obtained to confirm the elemental composition.
Visualizations
Caption: Workflow for the synthesis and spectroscopic validation of 4-aryl-1H-pyrazoles.
Caption: Logical relationship between synthetic methods for 4-aryl-1H-pyrazoles.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound presents a highly effective and reliable method for the synthesis of 4-aryl-1H-pyrazoles. The enhanced stability and reactivity of the trifluoroborate salt often lead to superior yields and broader functional group tolerance compared to traditional methods such as cyclocondensation. Rigorous spectroscopic validation using NMR, IR, and MS is essential to unequivocally confirm the identity and purity of the synthesized compounds. This guide provides the necessary comparative data and experimental frameworks to assist researchers in making informed decisions for the synthesis and characterization of these important heterocyclic scaffolds.
References
- 1. rsc.org [rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole, 4-phenyl- [webbook.nist.gov]
A Comparative Guide to Cross-Coupling Methods for Pyrazole Modification
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization through cross-coupling reactions is a critical step in the synthesis of novel drug candidates. This guide provides an objective comparison of the most common and effective cross-coupling methods for pyrazole modification: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, alongside the increasingly important C-H activation strategies. Experimental data is presented to aid in the selection of the optimal synthetic route.
Data Presentation: A Head-to-Head Comparison
The choice of cross-coupling method for pyrazole functionalization is dictated by the desired bond formation (C-C, C-N, or C-C triple bond), the nature of the pyrazole substrate (particularly the halogen at the coupling site), and the desired reaction conditions. The following tables provide a comparative overview of these methods based on reported experimental data.
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of the 4-halopyrazole substrate is a key factor, with iodides generally being the most reactive, followed by bromides and then chlorides. However, the propensity for dehalogenation of the more reactive iodides can be a drawback.[1] Bromopyrazoles often provide a good balance of reactivity and stability.[1] Highly active catalyst systems with bulky, electron-rich ligands are typically required for less reactive chloropyrazoles.[1]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but can be prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems.[1] |
Table 2: Buchwald-Hartwig Amination of 4-Halopyrazoles
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds. Interestingly, for palladium-catalyzed amination with amines lacking β-hydrogens, 4-bromopyrazole has been reported to be a more effective substrate than 4-iodopyrazole.[2][3] For amines possessing β-hydrogens, copper(I) iodide (CuI) has been shown to be a more favorable catalyst.[2][3]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(dba)₂ / tBuDavePhos | Lower | Low | Less effective than the bromo derivative with this specific palladium catalyst.[1] |
| Iodo | CuI | Highest | Good | Favorable for the amination of alkylamines with β-hydrogens.[1] |
| Bromo | Pd(dba)₂ / tBuDavePhos | Highest | 60-90 | The most effective substrate for this palladium-catalyzed amination with amines lacking β-hydrogens.[1][2][3] |
| Chloro | Pd(dba)₂ / tBuDavePhos | Low | 20-50 | Challenging substrate requiring optimized conditions. |
Table 3: Sonogashira Coupling of 4-Halopyrazoles
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyrazoles. Similar to the Suzuki-Miyaura coupling, the reactivity order of the halide is I > Br > Cl.[1] 4-Iodopyrazoles are the most commonly used and reactive substrates for this transformation.[1] The coupling of 4-chloropyrazoles is generally challenging and requires specialized, highly active catalysts.[1]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90 | The most commonly used and reactive halide for this transformation.[1] |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodopyrazoles and may require higher temperatures.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Generally challenging and requires specialized, highly active catalysts.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these cross-coupling reactions. Below are representative procedures for each of the discussed methods.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the 4-bromopyrazole derivative, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromopyrazole
This protocol is based on the palladium-catalyzed amination of 4-halo-1-tritylpyrazoles.[2]
Materials:
-
4-Bromo-1-tritylpyrazole (1.0 equiv)
-
Amine (lacking β-hydrogens) (1.2 equiv)
-
Pd(dba)₂ (0.1 equiv)
-
tBuDavePhos (0.2 equiv)
-
KOtBu (2.0 equiv)
-
Xylene
Procedure:
-
To a microwave vial, add the 4-bromo-1-tritylpyrazole, KOtBu, Pd(dba)₂, and tBuDavePhos.
-
Evacuate and backfill the vial with an inert gas.
-
Add the anhydrous, degassed xylene, followed by the amine.
-
Seal the vial and heat the reaction mixture to 160 °C for 10-30 minutes under microwave irradiation, or until completion as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 4-Iodopyrazole
This protocol is a standard procedure for the Sonogashira coupling of aryl iodides.[1]
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed DMF and triethylamine.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Palladium-Catalyzed C-H Arylation of Pyrazole
This protocol describes a direct C-H functionalization approach, which avoids the pre-functionalization of the pyrazole ring.
Materials:
-
N-substituted pyrazole (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Ag₂O (2.0 equiv)
-
Acetic acid
Procedure:
-
In a reaction tube, combine the N-substituted pyrazole, aryl iodide, Pd(OAc)₂, and Ag₂O.
-
Add acetic acid as the solvent.
-
Seal the tube and heat the mixture to 100-130 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the processes involved in pyrazole modification, the following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: General experimental workflow for cross-coupling reactions.
This guide provides a foundational understanding of the key cross-coupling methodologies for pyrazole functionalization. The selection of a specific protocol will ultimately depend on the specific substrates, desired scale, and available laboratory resources. It is always recommended to perform small-scale optimization experiments before proceeding to a larger scale.
References
A Comparative Guide to the Reactivity of 4-Halo-1H-Pyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. Functionalization at the C4-position of the pyrazole ring via transition metal-catalyzed cross-coupling reactions is a cornerstone strategy for the synthesis of diverse compound libraries for drug discovery. This guide provides an objective comparison of the reactivity of 4-halo-1H-pyrazoles (4-iodo-, 4-bromo-, and 4-chloro-1H-pyrazoles) in three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck coupling. The information presented is supported by experimental data to facilitate the strategic selection of starting materials and reaction conditions.
Reactivity Overview
The reactivity of 4-halo-1H-pyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The bond dissociation energy follows the trend C-Cl > C-Br > C-I.[1] Consequently, the general order of reactivity for the oxidative addition step, which is often rate-determining, is I > Br > Cl.[1]
While 4-iodopyrazoles are typically the most reactive, they can be more susceptible to side reactions such as dehalogenation.[1] Conversely, 4-chloropyrazoles are more stable and cost-effective but necessitate the use of more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to achieve efficient coupling.[1] 4-Bromopyrazoles often represent a good compromise between reactivity and stability.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-iodo-, 4-bromo-, and 4-chloro-1H-pyrazoles in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. The yields are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Halo-1H-Pyrazoles with Arylboronic Acids
| 4-Halopyrazole | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Iodo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | 2-18 | 85-95 | [1] |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [2] |
| 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 | [2] |
| 4-Bromo-1H-pyrazole | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 | [2] |
| 4-Chloro-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 12-24 | 60-95 | [1] |
Table 2: Buchwald-Hartwig Amination of 4-Halo-1H-Pyrazoles
| 4-Halopyrazole | Amine Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOr-Bu | Xylene | 90 | 24 | 60 | [3][4] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KOr-Bu | Xylene | 90 | 24 | 67 | [3][5] |
| 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | KOr-Bu | Xylene | 90 | 24 | 7 | [3][5] |
| 4-Iodo-1-tritylpyrazole | Allylamine (amine with β-H) | CuI / 2-isobutyrylcyclohexanone | KOr-Bu | DMF | 100 | 24 | 72 | [3] |
| 4-Iodo-1-tritylpyrazole | Pyrrolidine (amine with β-H) | CuI / 2-isobutyrylcyclohexanone | KOr-Bu | DMF | 100 | 24 | 43 | [3][5] |
| 4-Chloro-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOr-Bu | Xylene | 90 | 24 | Low/No Reaction | [3] |
Table 3: Heck Coupling of 4-Halo-1H-Pyrazoles with Alkenes
| 4-Halopyrazole | Alkene Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Iodo-1-tritylpyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 3 | 95 | [6] |
| 4-Iodo-1-tritylpyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 3 | 44 | [6] |
| 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl | Cs₂CO₃ | Dioxane | 120 | 16 | 32 | [6] |
| 4-Chloropyrazole | Styrene | (Data not readily available) | - | - | - | - | - |
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole
A mixture of the 4-halopyrazole (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv) or a pre-catalyst like XPhos Pd G2 (0.02-0.07 equiv), a suitable ligand such as SPhos (0.04-0.10 equiv) if not using a pre-catalyst, and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube or microwave vial.[1][2] The mixture is thoroughly degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-24 hours.[1][2] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-arylpyrazole.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a 4-Halopyrazole
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halopyrazole (e.g., 4-bromo-1-tritylpyrazole, 1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv), a bulky electron-rich phosphine ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as potassium tert-butoxide (1.5-2.0 equiv).[1][3] Anhydrous, degassed toluene or xylene is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.[1][3] After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
General Procedure for Heck Coupling of a 4-Iodopyrazole
To a sealed tube containing a solution of the 1-protected-4-iodo-1H-pyrazole (1.0 equiv) and an alkene (1.2-1.5 equiv) in DMF, Pd(OAc)₂ (1-2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv) are added.[6] The tube is sealed, and the reaction mixture is heated at 100 °C for 3 hours.[6] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
performance of different hydrazine reagents in Knorr pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the synthesis of pyrazole derivatives, which are key scaffolds in numerous pharmaceuticals and agrochemicals.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine reagent. The choice of the hydrazine reagent is a critical parameter that significantly influences the reaction's yield, rate, and, in the case of unsymmetrical dicarbonyls, its regioselectivity. This guide provides an objective comparison of the performance of various hydrazine reagents in the Knorr pyrazole synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Hydrazine Reagents
The performance of different hydrazine reagents in the Knorr pyrazole synthesis is influenced by factors such as the nucleophilicity of the nitrogen atoms and steric hindrance. This section provides a comparative overview of commonly used hydrazines.
Hydrazine Hydrate: As the simplest hydrazine, hydrazine hydrate is highly reactive and often leads to high yields in the synthesis of N-unsubstituted pyrazoles.[2] Its small size minimizes steric hindrance, allowing for rapid reaction with a wide range of 1,3-dicarbonyl compounds.
Phenylhydrazine: A widely used reagent, phenylhydrazine, allows for the introduction of a phenyl group at the N1 position of the pyrazole ring. The reaction with phenylhydrazine generally proceeds with good to excellent yields.[1] The electronic and steric properties of the phenyl group can influence the regioselectivity of the reaction with unsymmetrical dicarbonyls.
Substituted Hydrazines: The use of substituted hydrazines, such as methylhydrazine or various aryl hydrazines, introduces further diversity to the pyrazole products. The nature of the substituent (alkyl, aryl, electron-donating, or electron-withdrawing) can significantly impact the reaction's outcome. Steric bulk on the substituted hydrazine can influence which carbonyl group of an unsymmetrical 1,3-dicarbonyl is attacked first, thereby controlling the regioselectivity of the reaction.[3]
Data Presentation: A Comparative Analysis of Yields
The following table summarizes the performance of different hydrazine reagents in the Knorr pyrazole synthesis with various 1,3-dicarbonyl compounds, providing a quantitative comparison of their efficiencies under different reaction conditions.
| Hydrazine Reagent | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Ethyl benzoylacetate | 1-Propanol, Acetic acid | 100°C, 1 hour | Not specified | [4] |
| Phenylhydrazine | Ethyl acetoacetate | None | 135-145°C, 1 hour | Not specified | [5] |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% | [1] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% | [1] |
| Methylhydrazine | 1-Phenyl-1,3-butanedione | Ethanol, Acetic acid | Reflux, 2-4 hours | Not specified | [3] |
| Arylhydrazines | 4,4,4-trifluoro-1-arylbutan-1,3-diones | N,N-dimethylacetamide, HCl | Ambient temperature | 74-77% | [1] |
Experimental Protocols
Below are detailed experimental protocols for the Knorr pyrazole synthesis using hydrazine hydrate and phenylhydrazine as representative examples.
Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate[4]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Ethyl acetate/Hexane (for TLC)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the reaction is complete (as indicated by the consumption of the ketoester), add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.
Protocol 2: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine[5]
Materials:
-
Ethyl acetoacetate (12.5 mmol)
-
Phenylhydrazine (12.5 mmol)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145°C.
-
After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.
-
Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether.
-
For purification, recrystallize the crude product from a minimum amount of hot 95% ethanol.
-
Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Knorr pyrazole synthesis.
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: Regioselectivity in the Knorr pyrazole synthesis with substituted hydrazines.
References
Navigating Selectivity: A Guide to Kinetic vs. Thermodynamic Control in Substituted Pyrazole Synthesis
For researchers, scientists, and professionals in drug development, the regioselective synthesis of substituted pyrazoles is a critical step in generating novel molecular entities with therapeutic potential. The ability to selectively favor one constitutional isomer over another is paramount, and this is often governed by the principles of kinetic and thermodynamic control. This guide provides a comparative analysis of these two control mechanisms, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes to targeted pyrazole derivatives.
The synthesis of substituted pyrazoles, commonly achieved through the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines, can often lead to a mixture of regioisomers. The preferred formation of one isomer over the other can be directed by carefully selecting reaction conditions to favor either the kinetically or thermodynamically controlled pathway. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable.
A key example illustrating this control is the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different intermediate hydrazones. The subsequent cyclization and dehydration then yield the corresponding regioisomeric pyrazoles.
Comparative Analysis of Reaction Conditions
The choice of solvent, temperature, and catalysts can significantly influence the reaction pathway. Generally, lower temperatures and shorter reaction times favor the formation of the kinetic product, as the reaction does not have enough energy or time to reach equilibrium and form the more stable thermodynamic product. Conversely, higher temperatures and longer reaction times allow the reaction to equilibrate, leading to a higher yield of the thermodynamically more stable isomer.
A study by Muravev et al. on the synthesis of 3,5-disubstituted pyrazoles from a ketoacetylene intermediate highlights the influence of reaction conditions on product distribution.[1][2][3] While their work focused on the competition between furan (thermodynamic product) and pyrazole (kinetic product) synthesis, the principles of kinetic and thermodynamic control are directly applicable to achieving regioselectivity in pyrazole synthesis.[1][2][3]
| Condition | Kinetic Control (Favors less stable, faster-forming isomer) | Thermodynamic Control (Favors more stable, slower-forming isomer) |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Solvent | Aprotic, non-polar solvents may favor kinetic control by not stabilizing intermediates that lead to the thermodynamic product.[1] | Protic or polar solvents can facilitate proton transfer and intermediate stabilization, favoring the pathway to the thermodynamic product.[4] |
| Catalyst | Lewis acids can coordinate to a specific carbonyl group, enhancing its electrophilicity and directing the initial attack, often leading to kinetic control. | Brønsted acids can catalyze both the forward and reverse reactions, allowing the system to reach equilibrium and form the thermodynamic product.[4] |
Experimental Data: A Case Study
Experimental Protocols
General Protocol for Kinetically Controlled Pyrazole Synthesis
This protocol is adapted from general principles of kinetic control and observations in regioselective pyrazole syntheses.[4][5]
-
Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.
-
Reagent Addition: Add the substituted hydrazine (1 equivalent) dropwise to the cooled solution while maintaining vigorous stirring. If a Lewis acid catalyst is used, it should be added prior to the hydrazine.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction should be quenched as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
General Protocol for Thermodynamically Controlled Pyrazole Synthesis
This protocol is based on general principles of thermodynamic control.[4]
-
Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1 equivalent) and the substituted hydrazine (1 equivalent) in a high-boiling point polar solvent (e.g., ethanol, DMSO, or acetic acid).[4]
-
Heating: Heat the reaction mixture to reflux. If a Brønsted acid catalyst (e.g., acetic acid or a catalytic amount of sulfuric acid) is used, it should be added at this stage.[4]
-
Reaction Monitoring: Monitor the reaction for an extended period (several hours to days) to ensure that equilibrium has been reached. The ratio of the two regioisomers should remain constant over time once equilibrium is established.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to isolate the thermodynamically favored regioisomer.
Reaction Pathway Diagram
Figure 1. Reaction pathways for kinetic and thermodynamic control in pyrazole synthesis.
By understanding and applying the principles of kinetic and thermodynamic control, researchers can effectively steer the synthesis of substituted pyrazoles towards the desired regioisomer, a crucial capability in the efficient development of new chemical entities for pharmaceutical and other applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
assessment of different borane catalysts for pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficient synthesis of this heterocycle is therefore of critical importance. While traditional methods like the Knorr pyrazole synthesis are well-established, modern synthetic chemistry continually seeks milder, more efficient, and metal-free catalytic systems. Among these, borane-based Lewis acids, particularly tris(pentafluorophenyl)borane (B(C₆F₅)₃), have emerged as powerful catalysts for various organic transformations, including the synthesis of pyrazoles through novel mechanistic pathways.
This guide provides an objective assessment of borane catalysis in pyrazole synthesis, focusing on the performance of B(C₆F₅)₃ in a recently developed autocatalytic approach and comparing it conceptually with the general mechanism of Lewis acid catalysis in the traditional Knorr synthesis.
Performance of B(C₆F₅)₃ in Autocatalytic Pyrazole Synthesis
Tris(pentafluorophenyl)borane has been effectively utilized as a metal-free catalyst for the synthesis of N-alkylated pyrazoles from vinyl diazoacetates and aryl esters. This reaction is notable as it proceeds through an autocatalytic process where the borane catalyst initiates the reaction, and a subsequently formed carbenium species continues the catalytic cycle. This method avoids the elimination of N₂, incorporating the diazo nitrogen atoms into the final pyrazole ring.[1]
Table 1: Performance Data for B(C₆F₅)₃-Catalyzed Pyrazole Synthesis [1]
| Catalyst | Reactants | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| B(C₆F₅)₃ | Vinyl diazoacetate, Aryl ester | 10 | 50 | 20 | 1,2-Dichloroethane | up to 81 |
Experimental Protocols
1. General Protocol for B(C₆F₅)₃-Catalyzed Autocatalytic Pyrazole Synthesis [1]
This protocol is representative of the experimental procedure for the synthesis of N-alkylated pyrazoles from vinyl diazoacetates.
-
Preparation: To a solution of the aryl ester (1.0 eq) in 1,2-dichloroethane, add the vinyl diazoacetate compound (1.0 eq).
-
Catalyst Addition: Add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at 50 °C for 20 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. The resulting residue is then purified, typically by preparative thin-layer chromatography or column chromatography on silica gel, to yield the pure N-alkylated pyrazole product.
2. General Protocol for Lewis Acid-Catalyzed Knorr Pyrazole Synthesis
This is a generalized protocol for the classic condensation reaction, where a borane or other Lewis acid can be used as a catalyst.
-
Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Boric Acid, B(C₆F₅)₃) in a catalytic amount (typically 5-20 mol%).
-
Hydrazine Addition: Add the hydrazine derivative (1.0 eq) to the mixture, often slowly or dropwise, while stirring.
-
Reaction: Heat the reaction mixture to a temperature ranging from room temperature to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Catalytic Mechanisms and Pathways
The mechanism of catalysis is a key differentiator between synthetic methodologies. Borane catalysts can operate through distinct pathways depending on the reactants.
1. B(C₆F₅)₃-Catalyzed Autocatalytic Pathway
In the reaction of vinyl diazoacetates and aryl esters, DFT calculations suggest that B(C₆F₅)₃ first activates the aryl ester to generate a carbenium ion.[1] This carbenium ion then acts as the primary catalyst in an autocatalytic cycle to form the N-substituted pyrazole.[1] This pathway is distinct from traditional condensations and highlights a novel reactivity pattern for borane catalysts.[1]
2. General Mechanism for Lewis Acid-Catalyzed Knorr Synthesis
The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. A Lewis acid catalyst, such as a borane, activates one of the carbonyl groups by coordinating to the oxygen atom. This activation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine. This is the crucial first step in the cyclization process.
Objective Comparison and Conclusion
-
Mechanism & Scope: The B(C₆F₅)₃-catalyzed reaction from vinyl diazoacetates represents a sophisticated, non-traditional approach for synthesizing specifically N-alkylated pyrazoles.[1] Its autocatalytic nature is mechanistically elegant but may be limited to a specific set of substrates. In contrast, the classic Knorr synthesis, when catalyzed by a generic Lewis acid (including boranes), is a highly versatile and widely used method applicable to a vast range of 1,3-dicarbonyls and hydrazines to produce diverse substitution patterns on the pyrazole core.
-
Catalyst Role: In the autocatalytic pathway, B(C₆F₅)₃ acts as an initiator to generate the "true" carbenium catalyst.[1] In the Knorr synthesis, the borane catalyst plays a more direct and continuous role in activating the carbonyl substrate for nucleophilic attack throughout the reaction.
References
Safety Operating Guide
Proper Disposal of Potassium 1H-pyrazole-4-trifluoroborate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Potassium 1H-pyrazole-4-trifluoroborate (CAS No. 1111732-81-0), ensuring compliance and minimizing risk.
I. Essential Safety and Hazard Information
This compound is classified as harmful if swallowed.[1] Adherence to safety protocols is mandatory to prevent accidental exposure and ensure a safe laboratory environment.
Quantitative Hazard Data Summary:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Pictogram | GHS07 | Harmful/Irritant[1] |
| Signal Word | Warning |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a general guideline; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Protocol 1: Disposal of Uncontaminated this compound
-
Containment:
-
Carefully sweep or scoop the solid material, minimizing dust generation.
-
Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, CAS number (1111732-81-0), and hazard warnings.
-
-
Waste Stream Determination:
-
Consult your institution's EHS guidelines to determine the appropriate waste stream. Due to its chemical nature, it will likely be classified as chemical waste.
-
-
Professional Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Protocol 2: Disposal of Contaminated Materials
-
Segregation:
-
Any materials (e.g., paper towels, gloves, weighing boats) contaminated with this compound should be segregated from regular trash.
-
-
Packaging:
-
Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
-
Dispose of the container through your institution's hazardous waste management program.
-
Protocol 3: Spill Management and Disposal
-
Evacuation and Ventilation:
-
In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
-
Containment:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
-
Collection and Packaging:
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
IV. Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Potassium 1H-pyrazole-4-trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment
Potassium 1H-pyrazole-4-trifluoroborate is a chemical that should be handled with care. Based on data for the closely related isomer, Potassium 1H-pyrazole-3-trifluoroborate, it is classified as follows:
The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from dust particles and potential splashes.[3][4] |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant gloves. | Provides a barrier against skin contact.[5] Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Prevents contamination of personal clothing.[5][6] |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder outside of a chemical fume hood to minimize inhalation of dust.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation:
-
Read and understand all available safety information before beginning work.
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Prepare a designated work area, preferably within a chemical fume hood, especially for weighing and transferring the powder.[5][7]
-
Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels, within the fume hood.
2. Weighing and Transfer:
-
Don all required PPE before handling the chemical.[7]
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Carefully open the container and use a clean, dry spatula to weigh the desired amount of the compound.
-
Transfer the powder slowly and carefully to the reaction vessel to avoid generating dust.[7]
3. During Reaction:
-
Conduct all reactions involving this compound within a chemical fume hood.[7]
-
Avoid direct contact with the substance.
-
If heating is required, use a controlled heating source such as a heating mantle or hot plate.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wipe down surfaces with an appropriate solvent and then with soap and water.
-
Properly dispose of all waste materials, including contaminated PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.[7]
-
Collect any liquid waste from the reaction or cleaning process in a separate, labeled hazardous waste container.
-
-
Waste Storage:
-
Store waste containers in a designated and secure satellite accumulation area.[7]
-
-
Waste Disposal:
Caption: Workflow for Safely Handling this compound.
References
- 1. 1H-吡唑-3-三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1H-吡唑-3-三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
